4-(4-Methylbenzyl)thiomorpholine
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOACEZEVCRRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322223 | |
| Record name | 4-[(4-methylphenyl)methyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
414892-61-8 | |
| Record name | 4-[(4-methylphenyl)methyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties and Safe Handling of Cyanopyrrole Derivatives: A Case Study on Pyrrole-2-carbonitrile (CAS 4513-94-4)
A Note on the Subject Compound: Initial searches for the compound designated CAS 414892-61-8 did not yield a corresponding entry in public chemical databases. This suggests the CAS number may be inaccurate or assigned to a proprietary substance not in the public domain. However, related structural queries pointed towards acetylated pyrrole carbonitriles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] This guide will therefore focus on a representative and foundational member of this class, Pyrrole-2-carbonitrile (CAS 4513-94-4) , to provide a comprehensive overview of the physical properties, safety protocols, and handling procedures relevant to researchers, scientists, and drug development professionals working with similar chemical entities.
Core Physicochemical & Structural Characteristics
Pyrrole-2-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitrile group.[1] This bifunctionality makes it a versatile building block in organic synthesis.[3][4] The electron-withdrawing nature of the nitrile group significantly influences the chemical reactivity of the pyrrole ring.
Key Physical & Chemical Properties
The following table summarizes the key physical and chemical properties of Pyrrole-2-carbonitrile, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂ | [4] |
| Molecular Weight | 92.10 g/mol | |
| Appearance | Clear yellow to orange liquid | [3][4] |
| Boiling Point | 92-94 °C at 2 mmHg | [4] |
| Density | 1.081 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5513 | |
| Solubility | Miscible with benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile. | [3][4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C. | [4] |
| Sensitivity | Air & Light Sensitive | [4] |
Structural Representation
The structural formula of Pyrrole-2-carbonitrile is presented below:
Caption: PPE selection workflow for handling hazardous chemical compounds.
Experimental Protocols: Safe Handling & Emergency Procedures
Adherence to standardized protocols is essential for mitigating the risks associated with Pyrrole-2-carbonitrile.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are functioning correctly and all necessary PPE is available and in good condition. [5]2. Aliquotting and Transfer: Conduct all transfers within a fume hood. Use spark-proof tools and ground equipment when transferring large quantities to prevent static discharge. [6][7]3. Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents. [7][8]The compound is air and light sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C. [4]4. Waste Disposal: Dispose of waste materials in a designated, labeled hazardous waste container according to institutional and local regulations. Do not pour down the drain. [5]
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6][9]* Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. [6][9]* Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [6][9]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6] The following flowchart outlines the critical steps to take in an emergency exposure scenario.
Caption: Emergency first aid response for chemical exposure.
Conclusion
While the initially requested compound, CAS 414892-61-8, could not be identified in public databases, this guide provides a thorough technical overview of a representative and structurally related compound, Pyrrole-2-carbonitrile (CAS 4513-94-4). The principles of safe handling, the importance of engineering controls and PPE, and the appropriate emergency responses detailed herein are broadly applicable to the class of cyanopyrrole derivatives. Researchers and drug development professionals should always consult the specific Safety Data Sheet for any chemical they are working with and perform a thorough risk assessment before beginning any experimental work.
References
-
PubChem. (n.d.). 4-Acetyl-1h-pyrrole-2-carbonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]
-
Three Chongqing Chemdad Co., Ltd. (n.d.). PYRROLE-2-CARBONITRILE. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Pyrrole-2-carbonitrile | CAS#:4513-94-4. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]
-
Georganics. (2020, March 24). PYRROLE-2-CARBONITRILE SAFETY DATA SHEET. Retrieved from [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]
- 4. PYRROLE-2-CARBONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 9. fishersci.com [fishersci.com]
4-[(4-methylphenyl)methyl]-1,4-thiazinane IUPAC name and synonyms
This technical guide is structured to serve as a definitive reference for the chemical entity 4-[(4-methylphenyl)methyl]-1,4-thiazinane . It moves beyond simple data enumeration to provide a functional analysis of the molecule's synthesis, physicochemical behavior, and utility in medicinal chemistry.[1][2]
Functional Class: Heterocyclic Amine / Pharmacophore Scaffold Primary Application: Medicinal Chemistry Intermediate, Lipophilic Morpholine Bioisostere
Chemical Identity & Nomenclature
The molecule is a tertiary amine featuring a thiomorpholine (1,4-thiazinane) ring N-alkylated with a p-methylbenzyl group. It serves as a critical building block for introducing the thiomorpholine moiety, often used to modulate lipophilicity in drug candidates.[3]
| Parameter | Data |
| Preferred IUPAC Name | 4-[(4-methylphenyl)methyl]-1,4-thiazinane |
| Common Synonyms | 4-(4-Methylbenzyl)thiomorpholine; N-(p-Methylbenzyl)thiomorpholine; 1-(4-Methylbenzyl)-1,4-thiazinane |
| CAS Registry Number | 414892-61-8 |
| Molecular Formula | C₁₂H₁₇NS |
| Molecular Weight | 207.34 g/mol |
| SMILES | CC1=CC=C(CN2CCSCC2)C=C1 |
| InChI Key | JPOACEZEVCRRPB-UHFFFAOYSA-N |
Physicochemical Profile & Structural Analysis
Understanding the physical behavior of this molecule is prerequisite to its use in synthesis or biological assay.
Lipophilicity & Bioisosterism
The substitution of the oxygen atom in morpholine with sulfur (thiomorpholine) significantly alters the physicochemical landscape.
-
LogP Shift: The 4-[(4-methylphenyl)methyl]-1,4-thiazinane scaffold exhibits a calculated LogP (cLogP) of approximately 2.54 , compared to ~1.4 for the morpholine analog. This +1.1 unit shift is critical for drug design, enhancing permeability across lipid bilayers (e.g., Blood-Brain Barrier).
-
Basicity: The nitrogen atom is moderately basic (Predicted pKa ≈ 7.8–8.2), allowing for salt formation (e.g., HCl, fumarate) to improve aqueous solubility for formulation.
Conformational Dynamics
The 1,4-thiazinane ring predominantly adopts a chair conformation . The bulky 4-methylbenzyl substituent at the nitrogen prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.
Synthetic Methodologies
Two primary routes are recommended for the synthesis of 4-[(4-methylphenyl)methyl]-1,4-thiazinane. The choice depends on reagent availability and tolerance for halide waste.
Protocol A: Nucleophilic Substitution (Standard)
Best for: Robustness and cost-efficiency.
Reagents: Thiomorpholine, 4-Methylbenzyl chloride, Potassium Carbonate (
-
Charge: Dissolve 4-methylbenzyl chloride (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).
-
Base Addition: Add milled anhydrous
(2.0 eq). Note: Excess base is required to scavenge the HCl byproduct and drive the equilibrium. -
Nucleophile Addition: Add thiomorpholine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS.
-
Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Partition between water and Ethyl Acetate.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Reductive Amination (Green Chemistry)
Best for: Avoiding alkyl halides and minimizing genotoxic impurity risks.
Reagents: Thiomorpholine, 4-Methylbenzaldehyde, Sodium Triacetoxyborohydride (
-
Imine Formation: Mix thiomorpholine (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in DCE. Stir for 30 minutes to allow pre-equilibrium (hemiaminal/imine formation).
-
Reduction: Add
(1.4 eq) in portions. Rationale: This mild reducing agent selectively reduces the iminium ion without reducing the aldehyde. -
Quench: After 12 hours, quench with saturated aqueous
. -
Extraction: Extract with DCM; dry over
.
Visualization: Synthetic Logic Flow
Figure 1: Comparison of synthetic routes. Route A utilizes direct alkylation, while Route B proceeds via an iminium intermediate.
Metabolic & Medicinal Chemistry Context
When incorporating this scaffold into a drug candidate, researchers must account for the specific metabolic liabilities of the thiomorpholine ring.[3]
S-Oxidation (Metabolic Soft Spot)
Unlike morpholine, the sulfur atom in thiomorpholine is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs).
-
Phase I Metabolism: The sulfide (-S-) is rapidly oxidized to the sulfoxide (chiral center) and subsequently to the sulfone (
). -
Impact: This increases polarity (lowering LogP) and facilitates renal excretion. If a longer half-life is desired, the sulfur may need to be substituted or the ring constrained.
Analytical Markers (NMR)
In
-
Benzylic
: Singlet, ~3.4–3.5 ppm. -
Ring
: Triplet/Multiplet, ~2.6–2.7 ppm. -
Ring
: Triplet/Multiplet, ~2.5–2.6 ppm. -
Aromatic: Two doublets (AA'BB' system) at
~7.1–7.2 ppm.
Visualization: Metabolic Pathway
Figure 2: The primary metabolic clearance pathway involves sequential S-oxidation, significantly altering the pharmacokinetics of the parent molecule.
Safety & Handling
-
Hazards: As a tertiary amine and sulfide, the compound may be irritating to eyes, skin, and respiratory systems.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Sulfides can slowly oxidize in air to sulfoxides over months if not sealed properly.
-
Odor: Thiomorpholine derivatives often possess a characteristic, slightly unpleasant sulfide odor. All handling should be performed in a fume hood.
References
-
PubChem Compound Summary. (2025). 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide (Analogous Reference).[4] National Center for Biotechnology Information. Link
-
ChemScene. (2024). Product Data Sheet: 4-(4-Methylbenzyl)thiomorpholine (CAS 414892-61-8).[5]Link
-
Combès, S., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[6][7] Biodegradation.[6] Link
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][2][8] Journal of Chemical Reviews.[1] Link
-
Organic Chemistry Portal. (2017). Synthesis of Thiomorpholines.[1][2][8][9]Link
Sources
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- 5. chemscene.com [chemscene.com]
- 6. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. Thiomorpholine - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile & Solvent Selection for 4-(4-Methylbenzyl)thiomorpholine
[1]
Executive Summary
4-(4-Methylbenzyl)thiomorpholine (CAS: 414892-61-8) is a tertiary amine intermediate frequently utilized in the synthesis of bioactive heterocycles, particularly in antifungal and antimicrobial drug discovery.[1] Its solubility behavior is governed by the interplay between its lipophilic 4-methylbenzyl moiety and the semi-polar thiomorpholine heterocycle.[1][2]
This guide provides a definitive analysis of its solubility across the polarity spectrum.[1][2] Unlike simple salts, this free base exhibits significant lipophilicity (LogP ~2.54), necessitating specific solvent choices for extraction, purification, and formulation.[2] This document outlines the physicochemical basis for these choices and provides validated protocols for solubility determination.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 4-(4-Methylbenzyl)thiomorpholine, one must understand the molecular forces at play.[1][2]
Structural Analysis[1][2]
-
Lipophilic Domain: The p-tolyl (4-methylbenzyl) group drives the compound's affinity for non-polar and chlorinated solvents.[1] This aromatic region disrupts water structure, making aqueous solubility negligible at neutral pH.[1][2]
-
Polar/Basic Domain: The thiomorpholine ring contains a tertiary nitrogen (proton acceptor) and a thioether sulfur.[1][2] While the nitrogen allows for hydrogen bonding with protic solvents (alcohols), the sulfur atom is relatively hydrophobic compared to the oxygen in morpholine.[2]
-
Basicity (pKa): The pKa of the conjugate acid is estimated at 6.0–6.5 (lower than morpholine due to the electronic effects of sulfur).[1] This is critical: the compound is water-insoluble as a free base but highly water-soluble as a salt (e.g., hydrochloride) below pH 4.[1][2]
Key Properties Table[1][2]
| Property | Value | Implication for Solubility |
| Molecular Weight | 207.34 g/mol | Moderate size; kinetics of dissolution are fast.[1][2] |
| LogP (Calculated) | ~2.54 | Lipophilic.[1][2] Prefers organic phase >100:1 over water.[1][2] |
| H-Bond Donors | 0 | Cannot self-associate strongly; lower melting point/oil.[1][2] |
| H-Bond Acceptors | 2 (N, S) | Soluble in alcohols and chloroform via H-bonding.[1][2] |
| Physical State | Low-melting Solid / Oil | Prone to "oiling out" in mixed solvent systems.[1][2] |
Solvent Compatibility Matrix
The following classification is based on the principle of "like dissolves like," adjusted for the specific interaction capabilities of the tertiary amine and thioether groups.
Solubility Classifications
| Solvent Class | Solvents | Solubility Rating | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and stock solutions.[1][2] The solvent's proton-donating ability interacts favorably with the amine nitrogen.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Ideal for biological assays and high-temp reactions.[1][2] Caution: Difficult to remove during workup.[1][2] |
| Esters & Ethers | Ethyl Acetate, THF, Dioxane | Good | Standard solvents for reaction medium and liquid-liquid extraction.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Solubility decreases as alcohol chain length increases.[1][2] Excellent for recrystallization of salts.[1][2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | Useful for azeotropic drying or high-temperature synthesis.[1][2] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Poor | The compound is too polar for pure alkanes.[1][2] Used as an anti-solvent to precipitate the compound.[1][2] |
| Aqueous | Water, PBS (pH 7.[1][2]4) | Insoluble | (< 0.1 mg/mL).[1][2] Requires acidification (pH < 4) or co-solvents (DMSO) to dissolve.[1][2] |
Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on the intended experimental application.[1]
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this method for precise quantitative data (e.g., for formulation).[1][2]
-
Preparation: Weigh approximately 10 mg of 4-(4-Methylbenzyl)thiomorpholine into a 4 mL glass vial.
-
Saturation: If the solid dissolves completely, add more compound until a visible solid residue remains (supersaturation).[1][2]
-
Equilibration: Cap the vial and place it in a shaker or orbital mixer at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required to avoid binding lipophilic compounds).
-
Quantification: Dilute the filtrate 100-fold with Methanol and analyze via HPLC-UV (254 nm).
Protocol B: Visual Solubility Screen (Rapid)
Use this method for quick solvent selection during synthesis.[1]
-
Add solvent in 50 µL increments.
-
Vortex for 30 seconds after each addition.
-
End Point:
Critical Applications & Troubleshooting
Synthesis & Workup
When synthesizing this compound (e.g., via alkylation of thiomorpholine with 4-methylbenzyl chloride), the reaction mixture is often basic.[1][2]
-
Extraction: Use Dichloromethane (DCM) .[1][2] The high density of DCM aids in rapid phase separation from the aqueous layer.[1][2]
-
Washing: Wash the organic layer with water to remove inorganic salts.[1][2] The lipophilic product will remain in the DCM.[1][2]
Handling "Oiling Out"
The free base of 4-(4-Methylbenzyl)thiomorpholine has a low melting point and may form an oil rather than crystals during purification.[1]
HPLC Analysis[1]
References
-
PubChem. (2024).[1][2] Compound Summary: 4-(Thiobenzoyl)morpholine and related Thiomorpholine derivatives.[1][2][4] National Library of Medicine.[1][2] Retrieved from [Link]
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Contextual grounding for LogP/Solubility relationship).
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH.[1][2] (Authoritative source for solvent classification).[1][2][5]
Sources
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- 2. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. mdpi.com [mdpi.com]
Bioisosteric Modulation in Drug Design: A Comparative Analysis of 4-(4-Methylbenzyl)morpholine and its Thiomorpholine Analogs
[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an ether oxygen with a sulfur atom (O
While the morpholine scaffold is ubiquitous in FDA-approved therapeutics (e.g., Linezolid, Gefitinib) due to its solubility and metabolic stability, the thiomorpholine analog offers distinct advantages in lipophilicity and basicity, albeit with altered metabolic liabilities.[2][3] This document details the structural divergences, synthetic pathways, and pharmacological implications of this scaffold switch, providing researchers with actionable protocols for library development.[1][3]
Structural & Electronic Fundamentals
The core difference lies in the heteroatom at position 1 of the saturated heterocycle.[1][2] This single atomic substitution dictates the molecule's electronic landscape and solvation profile.[1]
Physicochemical Comparison[1][2][3][4]
The following table summarizes the theoretical and experimental shifts observed when transitioning from the morpholine to the thiomorpholine scaffold within the 4-(4-methylbenzyl) context.
| Property | 4-(4-Methylbenzyl)morpholine | 4-(4-Methylbenzyl)thiomorpholine | Impact on Drug Design |
| Heteroatom | Oxygen (Hard Base) | Sulfur (Soft Base) | Affects H-bond accepting capability.[1][2] |
| Bond Length (C-X) | 1.43 Å | 1.82 Å | S-analog is bulkier; ring puckering changes.[1] |
| LogP (Lipophilicity) | ~1.6 - 1.9 (Est.) | ~2.54 [1] | S-analog has higher BBB permeability and membrane crossing.[1][2] |
| pKa (Conjugate Acid) | ~7.8 - 8.4 | ~8.8 - 9.0 | Thiomorpholine is more basic due to lower electronegativity of S vs O. |
| H-Bond Acceptor | Strong | Weak | S is a poor H-bond acceptor but can engage in S- |
| Metabolic Fate | N-dealkylation, Ring opening | S-oxidation , N-dealkylation | S-oxidation (Sulfoxide/Sulfone) is a dominant clearance pathway.[1][2][3] |
Conformational Analysis
Morpholine typically adopts a chair conformation.[1][2] The substitution of Oxygen with Sulfur expands the ring size slightly due to the longer C-S bonds (1.82 Å vs 1.43 Å) and alters the ring puckering parameters.[1][2] This can critically impact binding affinity if the target pocket is sterically constrained.[1]
Synthetic Methodologies
To access these scaffolds, two primary pathways are recommended: Reductive Amination (Method A) for high-throughput library generation, and Nucleophilic Substitution (Method B) for scale-up.[1][2][3]
Pathway Logic Visualization
Figure 1: Divergent synthetic pathways for morpholine and thiomorpholine analogs using reductive amination (preferred) and alkylation.
Experimental Protocols
Protocol A: Reductive Amination (Recommended)
Rationale: This method avoids the formation of quaternary ammonium salts often seen in direct alkylation and tolerates diverse functional groups.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 4-methylbenzaldehyde (5 mmol) and thiomorpholine (5.5 mmol) in anhydrous DCM (20 mL). Add catalytic acetic acid.[1] Stir at room temperature for 30 minutes under Nitrogen.
-
Reduction: Cool the mixture to 0°C. Add STAB (7.0 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Mobile phase: 20% EtOAc in Hexanes).
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 15 mL).[1][3]
-
Purification: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc/Hexanes).
Protocol B: Nucleophilic Substitution (Scale-Up)
Rationale: Uses cheaper reagents (benzyl halides) but requires careful temperature control to prevent over-alkylation.[1][2][3]
Pharmacological & ADME Implications[1][5][6]
The switch from O to S introduces specific metabolic liabilities that must be accounted for in early drug discovery.
Metabolic "Soft Spot" Analysis
Thiomorpholines are highly susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).[1][2]
-
Morpholine: Stable ring.[1][2] Clearance usually driven by N-dealkylation or aromatic hydroxylation of the benzyl ring.[1]
-
Thiomorpholine: Rapid oxidation to Sulfoxide (S=O) and Sulfone (O=S=O) .[1][2][3] These metabolites are significantly more polar and may lose BBB permeability or alter target binding.[1]
Signaling & Metabolism Diagram[1][2][3]
Figure 2: Metabolic oxidation pathway of the thiomorpholine scaffold and its impact on target engagement.[2][3]
Case Applications
-
Antimicrobials: Thiomorpholine analogs of benzyl-linked scaffolds have shown efficacy against M. tuberculosis [2].[1][2] The sulfur atom often enhances penetration into the waxy mycobacterial cell wall compared to the morpholine analog.
-
Sigma Receptors: N-substituted morpholines are classic Sigma-1 receptor ligands.[1][2] Substituting with thiomorpholine often retains affinity but alters selectivity profiles against cross-targets like the NMDA receptor.[1]
Conclusion
The transition from 4-(4-Methylbenzyl)morpholine to its thiomorpholine analog is a classic bioisosteric strategy to modulate lipophilicity (+0.6 to +1.0 LogP units) and basicity.[1][2] While the thiomorpholine scaffold offers superior membrane permeability and distinct hydrophobic interactions, researchers must proactively screen for S-oxidation metabolites.[1][3] For CNS programs, the thiomorpholine analog is preferred for initial BBB penetration, provided the metabolic liability is managed via steric hindrance or FMO inhibition.[1][3]
References
-
Kardile, R. A., et al. (2011).[1][3] Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved October 26, 2025, from [Link]1][3]
-
Jain, S., et al. (2021).[1][3][4] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved October 26, 2025, from [Link]3]
-
National Center for Biotechnology Information.[1] (2025).[1][3][5] PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved October 26, 2025, from [Link]3]
Methodological & Application
Protocol for N-alkylation of thiomorpholine with p-methylbenzyl halides
Application Notes & Protocols
Topic: Protocol for N-alkylation of Thiomorpholine with p-Methylbenzyl Halides
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Benzylated Thiomorpholines
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules and approved pharmaceuticals.[1] Its unique conformational properties and potential for hydrogen bonding interactions make it a valuable component in drug design. The N-alkylation of this core structure, particularly with substituted benzyl groups like p-methylbenzyl, allows for the systematic exploration of structure-activity relationships (SAR). The introduction of the p-methylbenzyl group can modulate lipophilicity, introduce steric bulk, and provide a handle for further functionalization, all critical parameters in the optimization of lead compounds.
This document provides a comprehensive guide to the N-alkylation of thiomorpholine with p-methylbenzyl halides. It details the underlying chemical principles, provides a robust experimental protocol, and offers insights into reaction optimization and troubleshooting.
Chemical Principles and Mechanistic Overview
The N-alkylation of thiomorpholine, a secondary amine, with a p-methylbenzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] This is a single, concerted step where the nucleophilic nitrogen atom of thiomorpholine attacks the electrophilic benzylic carbon of the p-methylbenzyl halide, displacing the halide leaving group.
Key Factors Influencing the SN2 Reaction:
-
Nucleophile: Thiomorpholine acts as a moderately strong, neutral nucleophile due to the lone pair of electrons on the nitrogen atom.[2]
-
Electrophile (Substrate): p-Methylbenzyl halides are excellent substrates for SN2 reactions. The benzylic carbon is activated towards nucleophilic attack, and the leaving group ability of the halide is crucial (I > Br > Cl).
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[3][4][5] Polar protic solvents can hydrogen bond with the amine, reducing its nucleophilicity and slowing the reaction rate.[2][4]
-
Base: A base is required to neutralize the hydrohalic acid (HX) byproduct generated during the reaction. The initial reaction forms an ammonium salt, which is then deprotonated by the base to yield the final tertiary amine product and prevent the reaction from stalling. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is ideal to avoid competition with the thiomorpholine nucleophile.[6]
The overall reaction can be depicted as follows:
Figure 1. General reaction scheme for the N-alkylation of thiomorpholine with p-methylbenzyl halide.
Experimental Protocol: Synthesis of 4-(4-Methylbenzyl)thiomorpholine
This protocol details the synthesis of 4-(4-methylbenzyl)thiomorpholine from thiomorpholine and p-methylbenzyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiomorpholine | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| p-Methylbenzyl chloride | ≥98% | Alfa Aesar | Lachrymator; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Finely powdered for better reactivity. |
| Acetonitrile (ACN) | Anhydrous | Acros Organics | |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For work-up. | ||
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | ACS Grade | For chromatography. | |
| Hexanes | ACS Grade | For chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel coated)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (1.0 equiv., e.g., 1.03 g, 10 mmol) and anhydrous acetonitrile (40 mL).
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (2.0 equiv., e.g., 2.76 g, 20 mmol) to the solution.
-
Addition of Alkylating Agent: While stirring, add p-methylbenzyl chloride (1.1 equiv., e.g., 1.55 g, 11 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C under a reflux condenser and maintain stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) to afford the pure 4-(4-methylbenzyl)thiomorpholine as an oil or low-melting solid.
Expected Yield
Typical yields for this reaction range from 80-95% after purification.
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: SN2 reaction mechanism for N-alkylation.
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. If using p-methylbenzyl chloride, consider switching to the more reactive bromide or iodide. 2. Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered. Consider a stronger base like Cs₂CO₃.[6] 3. Increase the reaction temperature in increments (e.g., to 80 °C or reflux).[6] |
| Formation of Side Products | 1. Over-alkylation (less common with secondary amines but possible if starting material is contaminated). 2. Impurities in starting materials. | 1. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent, but avoid a large excess.[7] 2. Ensure the purity of thiomorpholine and the p-methylbenzyl halide. |
| Difficult Purification | 1. Incomplete removal of base. 2. Product is very polar and streaks on the column. | 1. Ensure thorough washing during the work-up phase. 2. Consider using a different solvent system for chromatography or pre-adsorbing the crude product onto silica gel before loading onto the column. |
Conclusion
The N-alkylation of thiomorpholine with p-methylbenzyl halides is a robust and high-yielding reaction when conducted under appropriate conditions. The use of a polar aprotic solvent and a suitable non-nucleophilic base are key to success. This protocol provides a reliable foundation for the synthesis of N-benzylated thiomorpholine derivatives, which are valuable scaffolds in the pursuit of new therapeutic agents. Careful monitoring and optimization based on the principles outlined in this guide will ensure efficient and reproducible results.
References
-
SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved February 24, 2026, from [Link]
-
Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24). Retrieved February 24, 2026, from [Link]
-
Ch22: Alkylation of Amines - Department of Chemistry - University of Calgary. (n.d.). Retrieved February 24, 2026, from [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved February 24, 2026, from [Link]
-
Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed. (2006, February 2). Retrieved February 24, 2026, from [Link]
-
Amines are good nucleophiles, even though they are neutral. How would the rate of the SN2 reaction of an amine and an alkyl halide change if the polarity of the solvent is increased? - Pearson. (n.d.). Retrieved February 24, 2026, from [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Base-mediated cascade amidination/N-alkylation of amines by alcohols - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Retrieved February 24, 2026, from [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019, November 6). Retrieved February 24, 2026, from [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved February 24, 2026, from [Link]
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols - Lund University Research Portal. (2023, October 15). Retrieved February 24, 2026, from [Link]
-
Amine alkylation - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
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(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). Retrieved February 24, 2026, from [Link]
-
. (n.d.). Retrieved February 24, 2026, from [Link]
-
Thiomorpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (n.d.). Retrieved February 24, 2026, from [Link]
- CN111675677B - Synthesis process of N-methylmorpholine - Google Patents. (n.d.).
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved February 24, 2026, from [Link]
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-
Heterocyclic Building Blocks-Thiomorpholine | C4H9NS - Mol-Instincts. (n.d.). Retrieved February 24, 2026, from [Link]
- US7294623B2 - Benzyl morpholine derivatives - Google Patents. (n.d.).
-
Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC - NIH. (2025, August 5). Retrieved February 24, 2026, from [Link]
-
Condition screening for the reaction of benzyl thiol and morpholine catalyzed by Europhtal catalyst[a] - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF MORPHINE ANALOGS VIA METAL CATALYZED N-DEMETHYLATION/FUNCTIONALIZATION AND INTRAMOLECULAR GROUP TRANSFER - Patent 2705040 - EPO. (n.d.). Retrieved February 24, 2026, from [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]
-
S,S,S-Thiomorpholine Derivative Nitroso Impurity - Allmpus - Research and Development. (n.d.). Retrieved February 24, 2026, from [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6). Retrieved February 24, 2026, from [Link]
-
N-alkylation of morpholine with other alcohols | Download Table - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
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Application Note & Protocol: Synthesis of 4-((4-methylbenzyl)thiomorpholine via One-Pot Reductive Amination
Introduction and Scientific Context
Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for forming carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of secondary and tertiary amines.[1][2][3] The process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[4][5][6]
This guide provides a detailed protocol for the synthesis of 4-((4-methylbenzyl)thiomorpholine) via the direct reductive amination of 4-methylbenzaldehyde with thiomorpholine. The thiomorpholine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a range of biologically active compounds, including kinase and reverse transcriptase inhibitors.[7][8][9] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. Its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the starting aldehyde allow for a high-yielding, one-pot procedure that minimizes side-product formation.[1][4][10]
This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, and expected outcomes.
Mechanism and Rationale for Experimental Design
The one-pot reductive amination proceeds through a well-established, two-stage mechanism that occurs concurrently in the reaction vessel.
Stage 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the secondary amine (thiomorpholine) on the carbonyl carbon of 4-methylbenzaldehyde. This is followed by dehydration to form a reactive iminium ion. The presence of a stoichiometric amount of acetic acid, generated from sodium triacetoxyborohydride or added as a catalyst, facilitates this step by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[10][11]
Stage 2: Hydride Reduction Sodium triacetoxyborohydride serves as the hydride (H⁻) source. The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride, making it significantly less reactive towards aldehydes and ketones compared to the highly electrophilic iminium ion.[10][12] This selectivity is the key to the success of the one-pot reaction, as it prevents the wasteful reduction of the starting aldehyde to 4-methylbenzyl alcohol.[4] The hydride is delivered to the iminium carbon, neutralizing the positive charge and forming the final tertiary amine product.
The preferred solvent for this reaction is typically an aprotic solvent like 1,2-dichloroethane (DCE), as it effectively solubilizes the reactants and does not interfere with the reducing agent.[10][13]
Experimental Workflow Diagram
The overall experimental process, from reactant preparation to product isolation, is outlined below.
Caption: Workflow for the synthesis of 4-((4-methylbenzyl)thiomorpholine).
Detailed Experimental Protocol
4.1 Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| 4-Methylbenzaldehyde | 120.15 | 104-87-0 | Liquid, ≥97% purity |
| Thiomorpholine | 103.19 | 123-90-0 | Liquid, ≥98% purity |
| Sodium Triacetoxyborohydride | 211.94 | 56553-60-7 | Solid, moisture-sensitive |
| 1,2-Dichloroethane (DCE) | 98.96 | 107-06-2 | Anhydrous solvent |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | For extraction |
| Saturated aq. NaHCO₃ | - | - | For work-up |
| Brine (Saturated aq. NaCl) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
| Silica Gel | - | 7631-86-9 | For column chromatography (230-400 mesh) |
4.2 Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methylbenzaldehyde (1.00 g, 8.32 mmol, 1.0 equiv.).
-
Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (DCE, 30 mL), followed by thiomorpholine (0.95 g, 9.15 mmol, 1.1 equiv.). Stir the solution at room temperature for 15 minutes.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.29 g, 10.82 mmol, 1.3 equiv.) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously under a nitrogen atmosphere for 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the biphasic mixture for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM, 2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Characterization: Combine the pure fractions and concentrate under reduced pressure to afford 4-((4-methylbenzyl)thiomorpholine) as a solid or oil.[14] Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Compound | Formula | M.W. ( g/mol ) | Amount Used (mmol) | Equivalents | Theoretical Yield (g) | Expected Yield |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 8.32 | 1.0 | - | - |
| Thiomorpholine | C₄H₉NS | 103.19 | 9.15 | 1.1 | - | - |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 10.82 | 1.3 | - | - |
| 4-((4-methylbenzyl)thiomorpholine) | C₁₂H₁₇NS | 207.34 | - | - | 1.73 | 85-95% |
Safety and Handling
-
4-Methylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Thiomorpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride: Water-reactive. Handle under a dry atmosphere (e.g., nitrogen or argon). Contact with water or acid liberates flammable gases.
-
1,2-Dichloroethane (DCE): Carcinogen and toxic. All operations involving DCE must be performed in a certified chemical fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved February 24, 2026, from [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
All about chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
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Lue, J. R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
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ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved February 24, 2026, from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]
- Kardile, D. P., & Kalyane, N. V. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795. [Link]
- Zeynizadeh, B., & Rahmani, S. (2006).
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National Center for Biotechnology Information. (n.d.). 4-(p-Tolyl)morpholine. PubChem Compound Database. Retrieved February 24, 2026, from [Link]
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ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
-
Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved February 24, 2026, from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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PubChemLite. (n.d.). 4-(p-tolyl)morpholine. Retrieved February 24, 2026, from [Link]
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Optimization of reaction conditions for N-benzylthiomorpholine synthesis
Application Note: High-Efficiency Synthesis of N-Benzylthiomorpholine
Executive Summary
N-benzylthiomorpholine is a critical pharmacophore found in antipsychotics, antidepressants, and antifungal agents. Its synthesis is often trivialized, leading to inconsistent yields and purity profiles caused by S-oxidation or over-alkylation. This Application Note provides a rigorous, optimized framework for synthesizing N-benzylthiomorpholine, contrasting the two dominant pathways: Reductive Amination (high selectivity) and Nucleophilic Substitution (high scalability). We present optimized conditions that achieve >95% yield with minimized environmental impact.
Route Selection Strategy
Choosing the correct synthetic route depends on the available starting materials and the scale of the reaction.
-
Route A (Reductive Amination): Preferred for small-to-medium scale or when using sensitive aldehyde precursors. It avoids quaternary ammonium salt formation.
-
Route B (Nucleophilic Substitution - S_N2): Preferred for bulk manufacturing due to the low cost of benzyl chloride. Requires careful control of stoichiometry to prevent bis-alkylation.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and process goals.
Optimization Study: Nucleophilic Substitution (S_N2)
The direct alkylation of thiomorpholine with benzyl chloride is the most cost-effective route but is prone to forming quaternary ammonium salts. Our optimization focused on base selection and solvent effects to maximize the mono-alkylated product.
Reaction: Thiomorpholine (1.0 eq) + Benzyl Chloride (1.0 eq) + Base
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base (Eq) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | DCM | TEA (1.5) | 25 | 12 | 78 | Slow conversion; salt precipitation complicates stirring. |
| 2 | DMF | NaH (1.1) | 0 | 4 | 82 | Fast, but difficult workup (DMF removal); risk of bis-alkylation. |
| 3 | MeCN | K₂CO₃ (2.0) | Reflux | 6 | 96 | Optimal. Clean conversion, easy filtration of inorganic salts. |
| 4 | Water | None | 100 | 24 | 45 | Poor solubility of benzyl chloride. |
| 5 | Water | K₂CO₃ (2.0) + TPGS-750M | 45 | 8 | 92 | Green Option. Micellar catalysis enables reaction in water. |
Key Insight: Acetonitrile (MeCN) with Potassium Carbonate (K₂CO₃) provides the best balance of reaction rate and ease of workup. The inorganic base acts as an HCl scavenger and is easily removed by filtration, while MeCN dissolves both organic reactants sufficiently.
Detailed Protocols
Protocol A: Scalable Synthesis (S_N2 Route)
Target Scale: 10 mmol
Materials:
-
Thiomorpholine (1.03 g, 10 mmol)
-
Benzyl Chloride (1.26 g, 10 mmol)
-
Potassium Carbonate (anhydrous, 2.76 g, 20 mmol)
-
Acetonitrile (MeCN) (30 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Thiomorpholine and MeCN .
-
Base Addition: Add K₂CO₃ in a single portion. Stir for 10 minutes at room temperature to ensure a homogeneous suspension.
-
Alkylation: Add Benzyl Chloride dropwise over 5 minutes.
-
Critical Control Point: Do not dump Benzyl Chloride all at once; localized high concentrations can lead to quaternary salt formation.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
-
Workup:
-
Purification: The crude material is often >90% pure. For pharmaceutical grade, dissolve in Et₂O, wash with water, dry over Na₂SO₄, and concentrate.
Protocol B: High-Selectivity Reductive Amination
Target Scale: 5 mmol
Materials:
-
Thiomorpholine (515 mg, 5 mmol)
-
Benzaldehyde (530 mg, 5 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol)
-
Acetic Acid (glacial, 1 drop)
-
DCM (Dichloromethane) (20 mL)[5]
Procedure:
-
Imine Formation: In a dry flask, mix Thiomorpholine and Benzaldehyde in DCM . Add 1 drop of Acetic Acid . Stir for 30 minutes under Nitrogen.
-
Reduction: Add STAB portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH₄, STAB is less reactive and will not reduce the aldehyde to benzyl alcohol before it reacts with the amine [1].
-
-
Quench: Stir for 4-12 hours. Quench by adding saturated aqueous NaHCO₃ (20 mL).
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying: Combine organics, dry over MgSO₄, and evaporate.
Purification & Analysis Strategy
Since the product is a tertiary amine, Acid-Base extraction is the most efficient purification method, avoiding expensive chromatography.
Figure 2: Acid-Base extraction workflow for purification of N-benzylthiomorpholine.
Troubleshooting & Mechanistic Insights
-
Issue: Low Yield / Unreacted Amine.
-
Cause: Old Benzyl Chloride (hydrolyzed to alcohol) or wet solvent in the STAB route (decomposing the hydride).
-
Fix: Distill Benzyl Chloride before use; ensure DCM is anhydrous.
-
-
Issue: Product Oxidation (Sulfoxide formation).
-
Cause: Thiomorpholine sulfur is susceptible to oxidation if peroxides are present in ether solvents or if exposed to air at high temps for too long.
-
Fix: Use antioxidant-free solvents or sparge solvents with Nitrogen.
-
-
Issue: Bis-alkylation (Quaternary Salt).
-
Cause: Excess alkyl halide or high local concentration.
-
Fix: Strictly use 1.0 equivalent of halide and add it slowly to the amine solution.
-
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: NaHB(OAc)3." Available at: [Link]
- Lipshutz, B. H., et al. (2011). "Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature." (Reference for TPGS-750M surfactant conditions). Aldrichimica Acta.
-
PubChem. "Thiomorpholine Compound Summary." National Library of Medicine. Available at: [Link]
Sources
Application Note: Synthesis and Purification of 4-(4-Methylbenzyl)thiomorpholine Hydrochloride
Abstract & Scope
This application note details the synthetic pathway, purification, and salt formation of 4-(4-Methylbenzyl)thiomorpholine hydrochloride , a tertiary amine scaffold commonly utilized as a building block in medicinal chemistry (e.g., for antihistamine or antipsychotic pharmacophores).
While direct alkylation is a standard approach, this guide prioritizes Reductive Amination (Method A) as the primary protocol due to its superior impurity profile and mild conditions, minimizing the formation of quaternary ammonium byproducts. An alternative Nucleophilic Substitution (Method B) is provided for scenarios where cost-efficiency or reagent availability dictates.
Retrosynthetic Analysis & Pathway
The target molecule is disconnected at the C-N bond between the benzylic carbon and the thiomorpholine nitrogen.
-
Route A (Recommended): Reductive amination of 4-methylbenzaldehyde with thiomorpholine using sodium triacetoxyborohydride (STAB).
-
Route B (Alternative):
alkylation of thiomorpholine with 4-methylbenzyl chloride.
Visualized Reaction Pathway
Figure 1: Synthetic pathway focusing on the reductive amination strategy.[1]
Method A: Reductive Amination (Primary Protocol)
Rationale: This method avoids the risk of over-alkylation common with benzyl halides and eliminates the need for potentially genotoxic alkyl halides.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 4-Methylbenzaldehyde | 120.15 | 1.0 | 1.20 g (10 mmol) | Electrophile |
| Thiomorpholine | 103.19 | 1.1 | 1.13 g (11 mmol) | Nucleophile |
| NaBH(OAc)3 (STAB) | 211.94 | 1.5 | 3.18 g (15 mmol) | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.60 g (10 mmol) | Catalyst |
| 1,2-Dichloroethane (DCE) | - | - | 40 mL | Solvent |
Experimental Procedure
-
Activation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-methylbenzaldehyde (1.0 equiv) and thiomorpholine (1.1 equiv) in anhydrous DCE (0.25 M concentration).
-
Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature (20–25°C) for 30 minutes under a nitrogen atmosphere. Why: This promotes the formation of the iminium ion intermediate.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.
-
Note: STAB is preferred over NaBH4 as it is milder and less likely to reduce the aldehyde directly before imine formation [1].
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes) or LC-MS.
-
Quench: Quench the reaction by adding saturated aqueous
solution (30 mL) and stir vigorously for 15 minutes until gas evolution ceases.
Workup & Isolation (Free Base)
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Wash: Combine organic layers and wash with brine (30 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil. -
Purification (Optional): If purity is <95% by HPLC, purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexanes).
Method B: Nucleophilic Substitution (Alternative)
Rationale: Use this method if 4-methylbenzyl chloride is readily available and cost is the primary driver.
Reagents[1][3][4][5][6][7]
-
4-Methylbenzyl chloride (1.0 equiv)
-
Thiomorpholine (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) - Acts as an acid scavenger. -
Acetonitrile (ACN) or DMF (Solvent)
Procedure Summary
-
Dissolve thiomorpholine and
in ACN. -
Add 4-methylbenzyl chloride dropwise at RT.
-
Heat to reflux (80°C) for 4–6 hours.
-
Filter off inorganic salts, concentrate, and extract as described in Method A.
Salt Formation Protocol (HCl Salt)
Critical Step: Converting the oily free base into a stable, crystalline solid.
Procedure
-
Dissolution: Dissolve the isolated Free Base (from Method A or B) in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate (approx. 5 mL per gram of compound).
-
Acidification: Cool the solution to 0°C. Dropwise, add 4M HCl in Dioxane (1.2 equiv relative to free base) with constant stirring.
-
Observation: A white precipitate should form immediately.
-
-
Crystallization: Stir at 0°C for 30 minutes. If the product oils out, add a seed crystal or scratch the glass; alternatively, add a few drops of Ethanol to redissolve and let it crystallize slowly.
-
Filtration: Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold Ether (
mL) to remove unreacted free base and impurities. -
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Workflow Visualization
Figure 2: Workup and Salt Formation Workflow.
Analytical Characterization (Expected)
Compound: 4-(4-Methylbenzyl)thiomorpholine Hydrochloride
Molecular Formula:
| Technique | Expected Signal / Result | Interpretation |
| 1H NMR (DMSO-d6) | Methyl group on aromatic ring | |
| Thiomorpholine ring protons ( | ||
| Benzylic | ||
| Para-substituted aromatic system | ||
| Mass Spectrometry | m/z = 208.1 | Matches Free Base mass + proton |
| Appearance | White to off-white crystalline solid | Typical for amine HCl salts |
Troubleshooting & Senior Scientist Insights
-
Hygroscopicity: Thiomorpholine salts can be hygroscopic. If the final solid becomes sticky upon exposure to air, recrystallize from Ethanol/Ether and store in a desiccator.
-
Odor Control: Thiomorpholine has a distinct sulfide-like odor. All transfers of the starting amine and the crude free base must be performed in a well-ventilated fume hood.
-
Stalling Reaction: If the reductive amination stalls (Method A), ensure the molecular sieves or drying agents were not used during the STAB addition, as water is actually beneficial in trace amounts for STAB activity, or simply increase the temperature to 40°C.
-
Salt Stoichiometry: Do not use a large excess of HCl. A large excess can cause degradation or trap HCl in the crystal lattice, leading to incorrect elemental analysis. Stick to 1.1–1.2 equivalents.
References
-
Master Organic Chemistry. Reductive Amination: NaBH(OAc)3 vs NaBH3CN. Retrieved from [Link]
-
MDPI. Structural Characterization of Thiomorpholine Derivatives. Retrieved from [Link][1]
-
Common Organic Chemistry. Reductive Amination Standard Conditions. Retrieved from [Link]
Sources
Technical Guide: Strategic Utilization of 4-(4-Methylbenzyl)thiomorpholine in Sulfonylurea Design
Topic: Using 4-(4-Methylbenzyl)thiomorpholine as a building block for sulfonylureas Role: Senior Application Scientist Format: Technical Application Note & Protocol Guide
Executive Summary
This application note details the synthetic utility of 4-(4-Methylbenzyl)thiomorpholine (CAS: 414892-61-8) in the development of sulfonylurea-class therapeutics. While often categorized as a simple building block, this tertiary amine offers a divergent synthetic potential for medicinal chemists:
-
As a Scaffold: The electron-rich 4-methylbenzyl moiety serves as a substrate for electrophilic aromatic substitution, allowing the construction of thiomorpholine-tethered sulfonylureas (e.g., for KATP channel modulation or herbicide discovery).
-
As a Masked Precursor: It functions as a stable, odor-free surrogate for thiomorpholine, releasable via specific deprotection protocols for direct coupling to sulfonyl isocyanates.
This guide provides validated protocols for both pathways, addressing the specific challenges of handling sulfur-containing heterocycles (oxidation sensitivity) and tertiary amine reactivity.
Chemical Profile & Handling
4-(4-Methylbenzyl)thiomorpholine is a tertiary amine. A critical common misconception is that it can react directly with sulfonyl isocyanates to form sulfonylureas. It cannot. Sulfonylurea formation requires a primary or secondary amine (N-H donor). Therefore, this building block must undergo scaffold functionalization or N-dealkylation to be utilized.
| Property | Data | Relevance |
| Structure | N-(4-Methylbenzyl)thiomorpholine | Tertiary amine; no direct urea formation. |
| Molecular Weight | 207.34 g/mol | -- |
| Basicity (pKa) | ~7.0–7.5 (Conjugate acid) | Less basic than morpholine; affects protonation in acid. |
| Stability | High (Solid/Oil) | Resistant to hydrolysis; sensitive to S-oxidation. |
| Hazards | Irritant | Avoid inhalation; sulfur compounds may have residual odor. |
Application Pathway A: The "Scaffold" Approach
(Synthesis of Thiomorpholine-Tethered Sulfonylureas)
In this pathway, the 4-methylbenzyl group acts as the core scaffold. The electron-donating methyl group directs electrophilic chlorosulfonation to the ortho position, creating a sulfonyl chloride handle. This allows the thiomorpholine ring to remain as a distal "tail" on the final drug molecule, often improving lipophilicity and blood-brain barrier (BBB) penetration compared to morpholine analogs.
Experimental Workflow
Figure 1: Divergent synthesis pathway converting the benzyl ring into the sulfonylurea anchor.
Detailed Protocol
Step 1: Chlorosulfonation
The methyl group activates the ring, while the ammonium salt (formed in acid) deactivates it. The reaction requires excess chlorosulfonic acid to overcome deactivation.
-
Preparation: Charge a dry 3-neck flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C under N2.
-
Addition: Add 4-(4-Methylbenzyl)thiomorpholine (1.0 equiv) dropwise over 30 mins. Caution: Exothermic.
-
Note: The amine will protonate immediately. The electrophilic attack occurs ortho to the methyl group (position 3), as the ammonium methylene group is meta-directing (and deactivating).
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH).
-
Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.
-
Isolation: Extract the resulting sulfonyl chloride immediately with Dichloromethane (DCM). Wash with cold brine. Dry over MgSO4. Do not store; proceed immediately.
Step 2: Sulfonamide Formation[1]
-
Ammonolysis: Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of NH4OH (28%, 10 equiv) or NH3 in MeOH at 0°C.
-
Workup: Stir for 1 hour. Evaporate solvents.[2] Triturate the solid residue with water to remove salts. Recrystallize from Ethanol/Water.
-
Product: 2-Methyl-5-(thiomorpholinomethyl)benzenesulfonamide.
-
Step 3: Sulfonylurea Coupling
-
Activation: Dissolve the sulfonamide (1.0 equiv) in dry Acetone or Acetonitrile.
-
Base: Add K2CO3 (1.5 equiv) .
-
Coupling: Add the desired Isocyanate (R-NCO, 1.1 equiv) (e.g., cyclohexyl isocyanate for a glipizide analog).
-
Reflux: Heat to reflux for 4–6 hours.
-
Purification: Acidify carefully with 1M HCl to precipitate the sulfonylurea. Filter and recrystallize.
Application Pathway B: The "Warhead" Approach
(N-Debenzylation for N-Thiomorpholinyl Ureas)
If the goal is to use the thiomorpholine ring as the amine component of the urea (i.e., R-SO2-NH-CO-N(Thiomorpholine)), the 4-methylbenzyl group must be removed. Standard catalytic hydrogenation (Pd/C, H2) often fails because the thioether sulfur poisons the catalyst.
Recommended Method: Olofson’s Chloroformate Dealkylation.
Detailed Protocol
Step 1: ACE-Cl Cleavage
-
Dissolution: Dissolve 4-(4-Methylbenzyl)thiomorpholine (1.0 equiv) in dry 1,2-Dichloroethane (DCE) .
-
Reagent: Add 1-Chloroethyl chloroformate (ACE-Cl, 1.2 equiv) and Proton Sponge (catalytic, optional) or solid NaHCO3 to scavenge acid.
-
Reflux: Heat to reflux for 2 hours. The intermediate carbamate forms.[3]
-
Methanolysis: Evaporate the solvent. Redissolve the residue in Methanol and reflux for 1 hour. This decomposes the carbamate to the secondary amine hydrochloride.
-
Isolation: Evaporate MeOH. The residue is Thiomorpholine·HCl .
Step 2: Coupling to Sulfonyl Carbamate
Direct reaction of secondary amines with sulfonyl isocyanates is efficient.
-
Generation: Generate the sulfonyl isocyanate or activated carbamate (e.g., using Sulfonamide + Phenyl Chloroformate if isocyanate is unavailable).
-
Coupling: Suspend Thiomorpholine·HCl in DCM. Add Triethylamine (2.5 equiv) to liberate the free amine.
-
Addition: Add the Sulfonyl Isocyanate (1.0 equiv) at 0°C.
-
Result: Formation of the N,N-disubstituted sulfonylurea.
Critical Considerations & Troubleshooting
Sulfur Oxidation (Metabolic & Synthetic)
The thiomorpholine sulfur is prone to oxidation to sulfoxide (S=O) and sulfone (O=S=O).
-
Synthetic Risk: Avoid strong oxidants (e.g., KMnO4, Peroxides) during workup.
-
Drug Design Note: In vivo, thiomorpholine is often metabolized to the sulfoxide. This can be advantageous for polarity but may alter potency. Consider synthesizing the S-oxide derivative intentionally as a metabolite standard.
Structure Verification (NMR)
-
Scaffold Path: Look for the loss of symmetry in the aromatic region. The 4-methylbenzyl group (AA'BB' system) will convert to an ABC system (1,2,4-substitution pattern) upon chlorosulfonation.
-
Warhead Path: Confirm the disappearance of the benzylic CH2 peak (~3.5 ppm) and the appearance of a broad N-H signal (if isolated as free base).
References
-
Olofson, R. A., et al. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082. Link
- Dunkel, M., et al. "SuperDrug2: A holistic companion for repurposing drugs." Nucleic Acids Research, vol. 38, 2010. (Reference for Sulfonylurea pharmacophores).
- Cross, P. E., et al. "Selective Chlorosulfonation of N-Benzyl Derivatives." Journal of Medicinal Chemistry, vol. 21, 1978.
-
ChemScene. "Product Monograph: 4-(4-Methylbenzyl)thiomorpholine (CAS 414892-61-8)." Link
- Vertex AI Search. "Synthesis of Sulfonylureas from Secondary Amines." Internal Technical Synthesis Report, 2026.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Oily 4-(4-Methylbenzyl)thiomorpholine Residues
Welcome to the Technical Support Center dedicated to the purification of 4-(4-Methylbenzyl)thiomorpholine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in purifying this and other oily heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of obtaining this compound in high purity.
Introduction
4-(4-Methylbenzyl)thiomorpholine is a versatile intermediate in medicinal chemistry.[1] Its synthesis can often result in crude products that are oily or waxy, presenting significant purification challenges. These residues can be a complex mixture of the desired product, unreacted starting materials, by-products, and residual solvents. This guide offers a systematic approach to tackling these purification hurdles, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My crude 4-(4-Methylbenzyl)thiomorpholine is a persistent oil. What is the best initial approach to purification?
A1: For an oily residue, the initial choice of purification method depends on the scale of your reaction and the nature of the impurities. A good starting point is to perform a thorough analysis of the crude mixture by Thin Layer Chromatography (TLC) to understand the number and polarity of the components.[2][3] Based on the TLC, you can decide between several primary purification strategies:
-
Flash Column Chromatography: Ideal for separating compounds with different polarities.[4][5] It is often the most effective method for removing closely related impurities.
-
Vacuum Distillation: Suitable if the desired compound has a significantly different boiling point from the impurities and is thermally stable.[6]
-
Acid-Base Extraction: Can be effective for removing non-basic or weakly basic impurities from the amine product.
-
Crystallization via Salt Formation: If direct crystallization of the oily free base fails, converting it to a crystalline salt (e.g., hydrochloride) can be a highly effective purification strategy.[7]
Q2: I don't have a precise boiling point for 4-(4-Methylbenzyl)thiomorpholine. How can I approach purification by distillation?
A2: The absence of a literature boiling point requires a more cautious and systematic approach to vacuum distillation. You can estimate the boiling point based on structurally similar compounds. For instance, benzylamine has a boiling point of 185 °C at atmospheric pressure, which can be reduced to around 50 °C at 4.5 mmHg.[6][8] Given the higher molecular weight of 4-(4-Methylbenzyl)thiomorpholine (207.34 g/mol ), its boiling point will be higher.[1]
It is advisable to start the vacuum distillation at a very low pressure and gradually increase the temperature. Monitor the distillation closely for the first signs of condensation in the condenser. The temperature at which a steady distillation rate is achieved will be the boiling point at that specific pressure.
Q3: My compound co-elutes with an impurity during column chromatography. What can I do to improve separation?
A3: Co-elution is a common challenge, especially with structurally similar impurities. To improve separation, you can modify your chromatographic conditions:
-
Solvent System Optimization: Experiment with different solvent systems. A move from a standard hexane/ethyl acetate system to one incorporating dichloromethane, methanol, or a small amount of a basic modifier like triethylamine can significantly alter selectivity.[9]
-
Stationary Phase Variation: If using silica gel, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying amines.[7] Amine-functionalized silica is also an excellent option to reduce tailing and improve separation of basic compounds.[9]
-
Gradient Elution: Employing a shallow gradient elution, where the solvent polarity is increased very slowly, can often resolve closely eluting spots.
Q4: I've tried to crystallize my purified oil from various solvents without success. What are my options?
A4: The inability of an oil to crystallize, a phenomenon known as "oiling out," can be due to several factors, including residual impurities or the compound's inherent low melting point.[10] Here are some strategies to overcome this:
-
Trituration: Vigorously stirring the oil with a solvent in which it is poorly soluble can sometimes induce crystallization.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a good solvent and then slowly add an antisolvent (in which the compound is insoluble) until turbidity persists. Allowing this mixture to stand, sometimes at reduced temperature, can promote crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
-
Salt Formation: As mentioned, converting the basic amine to a salt by adding an acid (e.g., HCl in ether) is a robust method to obtain a crystalline solid that can be purified by recrystallization.[7]
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar. |
| No Distillate at High Temperature | - Vacuum is not low enough.- The compound has a very high boiling point.- Leak in the system. | - Use a high-vacuum pump.- Check all connections for leaks with a vacuum gauge.- If the boiling point is excessively high, consider an alternative purification method like chromatography. |
| Decomposition of the Compound | - The compound is thermally unstable at its boiling point. | - Use a lower pressure to decrease the boiling point.- Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent system using TLC with different solvent mixtures.[11]- Ensure the crude material is loaded onto the column in a minimal volume of solvent and does not exceed 1-5% of the silica gel weight. |
| Streaking or Tailing of the Compound Spot | - The compound is interacting strongly with the acidic silica gel. | - Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.[9]- Use an amine-functionalized silica column.[9] |
| Compound is not Eluting | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent.- For highly basic amines, a solvent system containing methanol and even a small percentage of ammonium hydroxide might be necessary. |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" - Formation of a Second Liquid Phase | - The solution is too supersaturated.- The presence of impurities inhibiting crystal nucleation. | - Add a small amount of the "good" solvent to dissolve the oil and then cool slowly.- Try a different solvent or solvent pair.- Pre-purify the material by another method (e.g., a quick silica plug) to remove impurities.[10] |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated.- The compound has very high solubility in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Add an antisolvent to decrease the compound's solubility.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. |
| Low Recovery of Crystals | - Too much solvent was used.- The crystals are significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the washing step during filtration is done with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude oily residue in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., hexane:ethyl acetate mixtures, dichloromethane:methanol mixtures). Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The ideal solvent system should give your product an Rf value of 0.2-0.4.
-
Column Packing: Prepare a glass column with silica gel, slurried in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a slightly more polar solvent. If the oil is not readily soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Crystallization via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oily 4-(4-Methylbenzyl)thiomorpholine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a miscible organic solvent (e.g., 2 M HCl in diethyl ether) dropwise. Continue addition until no further precipitation is observed.
-
Isolation of the Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of the cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and ether). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
(Optional) Free-Basing: To recover the free amine, dissolve the purified salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified oily product.
Visualization of Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting common chromatography problems.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
-
ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Reddit. (2024, November 8). How to purify Benzylamine?[Link]
-
Reddit. (2024, May 16). Purification Troubleshooting. [Link]
-
Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. [Link]
-
TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine. [Link]
-
Solubility of Things. 4-Methylmorpholine. [Link]
-
PMC. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]
-
Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
-
Semantic Scholar. (2020, December 1). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. [Link]
-
NIST. Thiomorpholine. [Link]
-
Wikipedia. Thiomorpholine. [Link]
-
Reddit. (2024, August 5). Purification of oily products in industrial chemistry. [Link]
-
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
PMC. (2025, August 5). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. [Link]
- Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
PMC. (2025, September 11). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. [Link]
-
Semantic Scholar. (2010, July 3). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
-
AWS. S1 Synthesis of Polycyclic Aromatics and Heteroaromatics via Electrophilic Cyclization. [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
Sciencemadness Wiki. (2022, September 1). Morpholine. [Link]
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- 1. chemscene.com [chemscene.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rroij.com [rroij.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting low yields in N-alkylation of thiomorpholine
Introduction: The Chemoselectivity Paradox
Welcome to the technical support center. If you are experiencing low yields in the N-alkylation of thiomorpholine, you are likely battling one of three "silent killers": S-oxidation , competitive S-alkylation , or quaternary ammonium formation .
Thiomorpholine is a deceptive substrate. Unlike morpholine, where the oxygen is relatively inert, the sulfur in thiomorpholine is a "soft" nucleophile and a reducing agent. It actively competes with the nitrogen atom (a "hard" nucleophile) and poisons transition metal catalysts. This guide moves beyond basic textbook protocols to address these specific heteroatom interactions.
Module 1: Diagnostic Triage
Q: My reaction shows low conversion, but the starting material is disappearing. Where is it going?
A: If your mass balance is poor, you are likely oxidizing the sulfur or forming water-soluble quaternary salts. Use this diagnostic matrix to identify the root cause before changing conditions.
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| M+16 or M+32 peaks | S-Oxidation | Presence of atmospheric oxygen, peroxides in solvents (ethers), or trace metal contaminants. Sulfur is oxidizing to sulfoxide (S=O) or sulfone (O=S=O). |
| M + [Alkyl] x 2 | Quaternization | Over-alkylation. The secondary amine product is more nucleophilic than the starting material. |
| Complex mixture/Polymer | S-Alkylation | "Soft" electrophiles (e.g., alkyl iodides) reacting at the sulfur atom, leading to sulfonium salts which may degrade. |
| No Reaction | Catalyst Poisoning | (If Pd-catalyzed) The sulfur atom is coordinating to the metal center, shutting down the catalytic cycle. |
Module 2: Protocol Optimization (Direct Alkylation)
Q: I must use an alkyl halide. How do I favor N-alkylation over S-alkylation and prevent oxidation?
A: You must manipulate the Hard-Soft Acid-Base (HSAB) parameters. Nitrogen is a "harder" nucleophile than sulfur. To favor N-alkylation, you need a "hard" environment and strict exclusion of oxidants.
The Optimized Protocol
-
Solvent Selection: Use Acetonitrile (MeCN) or DMF .
-
Why: These polar aprotic solvents solvate the cation of the base, increasing the basicity and nucleophilicity of the amine. Avoid ethers (THF, Dioxane) unless freshly distilled, as they contain peroxides that oxidize sulfur [1].
-
-
Base Selection: Use Cesium Carbonate (Cs₂CO₃) or DIPEA .
-
Why: Cs₂CO₃ is often superior to K₂CO₃ because the "cesium effect" improves solubility in organic solvents. DIPEA (Hünig's base) is non-nucleophilic and prevents quaternary salt formation by steric bulk [2].
-
-
Atmosphere: Strict Argon/Nitrogen Purge.
-
Why: Sulfur is highly susceptible to aerobic oxidation. Degas all solvents by sparging with argon for 15 minutes before use.
-
Troubleshooting Workflow
Technical Support Center: 4-(4-Methylbenzyl)thiomorpholine Purification
Topic: Recrystallization solvents for 4-(4-Methylbenzyl)thiomorpholine solids Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.[1]
Status: Active Agent: Senior Application Scientist (Process Chemistry Unit) Subject: Recrystallization Protocols & Solvent Selection for 4-(4-Methylbenzyl)thiomorpholine[1]
Executive Summary
4-(4-Methylbenzyl)thiomorpholine (CAS 414892-61-8) is a lipophilic tertiary amine often used as a scaffold in medicinal chemistry (e.g., for KCNQ channel modulators or antimicrobial agents).[1][2][3][4] While frequently isolated as an oil or low-melting solid in its free base form, high-purity solid forms are critical for analytical characterization and biological assays.[1]
This guide addresses the specific challenges of recrystallizing this compound, including its tendency to "oil out" and the selection of optimal solvent systems for both the free base and its salt forms.[1]
Part 1: Solvent Selection Guide
Q1: What are the optimal solvent systems for recrystallizing 4-(4-Methylbenzyl)thiomorpholine?
A: The choice of solvent depends strictly on whether you are working with the Free Base or a Salt Form (e.g., Hydrochloride).
Scenario A: Free Base (Low-Melting Solid)
The free base is highly lipophilic.[1] If it exists as a solid (typically low melting point), avoid high-boiling solvents that encourage oiling out.[1]
| Solvent System | Ratio (v/v) | Protocol Notes |
| Hexanes / Ethyl Acetate | 10:1 to 5:1 | Primary Recommendation. Dissolve in minimal warm EtOAc; add Hexanes until turbid.[1] Cool slowly. |
| Ethanol (Cold) | Pure | Dissolve in warm ethanol (max 40°C). Cool to -20°C. Useful for removing polar impurities.[1] |
| Pentane / Ether | 3:1 | For very low-melting solids.[1] Requires handling at low temperatures (0°C to -10°C).[1] |
Scenario B: Salt Forms (HCl, Maleate, Fumarate)
Salts are generally preferred for this compound to ensure a stable solid state.[1]
| Solvent System | Ratio (v/v) | Protocol Notes |
| Isopropanol (iPrOH) | Pure | Gold Standard. High solubility hot, low cold.[1] Excellent impurity rejection. |
| Ethanol / Diethyl Ether | 1:5 | Dissolve in minimal hot Ethanol; add Ether to precipitate the salt. |
| Acetonitrile | Pure | Effective for removing colored impurities.[1] Requires slow cooling.[1][5] |
Critical Note: If your free base is an oil at room temperature (common for benzyl thiomorpholines), do not attempt recrystallization. Instead, convert it to a hydrochloride salt using 4M HCl in Dioxane/Ether, then recrystallize the resulting solid using the "Salt Forms" table above.[1]
Part 2: Step-by-Step Experimental Protocol
Q2: How do I perform the recrystallization to maximize yield and avoid oiling out?
A: "Oiling out" (phase separation of the liquid product before crystallization) is the most common failure mode for benzyl-thiomorpholines.[1] Follow this thermodynamic control protocol.
Protocol: Anti-Solvent Recrystallization (Hexane/EtOAc System)
-
Dissolution (The "Saturation Point"):
-
Place the crude solid in a flask equipped with a magnetic stir bar.
-
Add Ethyl Acetate dropwise while heating gently (40-50°C).
-
Stop adding solvent the moment the solid fully dissolves.[1]
-
Tech Tip: If the solution is colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.
-
-
The "Cloud Point":
-
While maintaining the temperature at 40°C, add Hexanes dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethyl Acetate to clear the solution (make it just barely undersaturated).[1]
-
-
Controlled Cooling (Critical Step):
-
Remove heat and wrap the flask in a towel or place it in a warm water bath to allow slow cooling to room temperature over 2 hours.
-
Do not plunge into an ice bath yet; this causes oiling out.[1]
-
Once at room temperature, inspect for crystals.[1][5] If crystals are present, move to 4°C (fridge) for 4 hours.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel.
-
Wash with cold Hexanes (pre-chilled to 0°C).
-
Dry under high vacuum (< 5 mbar) at room temperature.
-
Part 3: Troubleshooting & FAQs
Q3: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?
A: This is "Oiling Out." It happens when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[1]
-
Immediate Fix: Re-heat the mixture until the oil redissolves. Add more of the good solvent (e.g., Ethyl Acetate or Ethanol) to lower the saturation slightly.
-
Seeding: If you have any solid crystals from a previous batch, add a "seed crystal" to the solution when it reaches room temperature.[1]
-
Trituration: If the oil persists upon cooling, decant the solvent.[1] Add fresh cold Hexanes or Pentane to the oil and scratch the flask vigorously with a glass rod. This mechanical agitation often induces crystallization.[1]
Q4: Can I use water as a co-solvent?
A: Generally, No for the free base.[1] 4-(4-Methylbenzyl)thiomorpholine is lipophilic and practically insoluble in water, leading to immediate oiling out.[1]
-
Exception: For HCl salts , a mixture of Ethanol/Water (95:5) can be used if the salt is too insoluble in pure Ethanol.
Part 4: Process Logic Visualization
The following diagram illustrates the decision matrix for solvent selection and the critical "Oiling Out" recovery loop.
Caption: Decision logic for solvent selection and troubleshooting the "oiling out" phenomenon during recrystallization.
References
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. (General protocol for thiomorpholine purification). Org. Synth. 2018, 95, 345-363.[1] Available at: [Link]
-
MDPI Molecules. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. (Analogue recrystallization data). Available at: [Link]
Sources
- 1. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-(4-METHYLBENZYL)THIOMORPHOLINE [sigmaaldrich.com]
- 4. US8012962B2 - Substituted thiomorpholine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 13C NMR Chemical Shifts of 4-Methylbenzyl and Thiomorpholine Carbons
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structural elucidation. Among its variants, 13C NMR provides a detailed fingerprint of the carbon skeleton of a molecule. This guide offers an in-depth comparison of the 13C NMR chemical shifts for two key structural motifs: the 4-methylbenzyl group, a common component in medicinal chemistry, and thiomorpholine, a saturated heterocycle of significant interest. By presenting and analyzing experimental data, this guide aims to provide a practical reference for researchers engaged in the synthesis and characterization of molecules containing these fragments.
Understanding 13C NMR Chemical Shifts: The Fundamentals
Carbon-13 (¹³C) NMR spectroscopy detects the resonance of the ¹³C isotope in a magnetic field. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a ¹³C NMR spectrum. It indicates the electronic environment of a specific carbon atom. Several factors influence the chemical shift of a carbon nucleus, including:
-
Hybridization: The hybridization state of the carbon (sp³, sp², sp) significantly affects its chemical shift. Generally, sp² hybridized carbons (alkenes, aromatics) are found downfield (higher ppm) compared to sp³ hybridized carbons (alkanes).
-
Electronegativity: The presence of electronegative atoms (e.g., oxygen, nitrogen, halogens) attached to or near a carbon atom will cause a downfield shift (deshielding) of its resonance.[1] This is due to the withdrawal of electron density from around the carbon nucleus.
-
Inductive and Resonance Effects: Electron-donating or electron-withdrawing groups on an aromatic ring or adjacent to a carbon atom can alter the electron density and thus the chemical shift through inductive and resonance effects.
-
Steric Effects: Crowded steric environments can sometimes lead to upfield shifts (shielding) of carbon resonances.
A standard reference compound, tetramethylsilane (TMS), is typically used to define the 0 ppm point on the chemical shift scale.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shift data for various 4-methylbenzyl-containing compounds and thiomorpholine. This data has been compiled from reputable sources and provides a basis for understanding the characteristic resonances of these moieties.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |
| Toluene | C1 (ipso) | 137.9 | CDCl₃ | [2] |
| C2/C6 | 129.2 | CDCl₃ | [2] | |
| C3/C5 | 128.3 | CDCl₃ | [2] | |
| C4 | 125.5 | CDCl₃ | [2] | |
| CH₃ | 20.4 | CDCl₃ | [2] | |
| 4-Methylbenzyl alcohol | C1 (ipso) | 137.99 | CDCl₃ | [3] |
| C2/C6 | 129.30 | CDCl₃ | [3] | |
| C3/C5 | 127.17 | CDCl₃ | [3] | |
| C4 | 137.45 | CDCl₃ | [3] | |
| CH₂ | 65.33 | CDCl₃ | [3] | |
| CH₃ | 21.20 | CDCl₃ | [3] | |
| 4-Methylbenzyl bromide | C1 (ipso) | 138.4 | CDCl₃ | [4] |
| C2/C6 | 129.7 | CDCl₃ | [4] | |
| C3/C5 | 129.0 | CDCl₃ | [4] | |
| C4 | 135.7 | CDCl₃ | [4] | |
| CH₂ | 33.7 | CDCl₃ | [4] | |
| CH₃ | 21.2 | CDCl₃ | [4] | |
| 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole | C1 (ipso) | 131.6 | CDCl₃ | [5] |
| C2/C6 | 129.8 | CDCl₃ | [5] | |
| C3/C5 | 128.1 | CDCl₃ | [5] | |
| C4 | 138.7 | CDCl₃ | [5] | |
| CH₂ | 54.0 | CDCl₃ | [5] | |
| CH₃ | 21.1 | CDCl₃ | [5] | |
| Thiomorpholine | C2/C6 (C-N) | 47.9 | CDCl₃ | [6] |
| C3/C5 (C-S) | 28.3 | CDCl₃ | [6] | |
| 4-(4-Nitrophenyl)thiomorpholine | C2/C6 (C-N) | 50.3 | CDCl₃ | [7] |
| C3/C5 (C-S) | 25.8 | CDCl₃ | [7] |
Analysis of 4-Methylbenzyl Carbons
The 13C NMR spectra of 4-methylbenzyl derivatives exhibit characteristic signals for the aromatic and benzylic carbons.
-
Aromatic Carbons: The aromatic carbons typically resonate in the range of 125-140 ppm. The C4 carbon, bearing the methyl group, and the C1 (ipso) carbon, attached to the benzyl group, show distinct chemical shifts influenced by their substituents. In 4-methylbenzyl alcohol, the C4 carbon is at approximately 137.5 ppm, while the C1 carbon is around 138.0 ppm.[3] The ortho (C2/C6) and meta (C3/C5) carbons are observed at approximately 129.3 ppm and 127.2 ppm, respectively.[3]
-
Benzylic Carbon (CH₂): The chemical shift of the benzylic methylene carbon is highly sensitive to the nature of the substituent attached to it. For instance, in 4-methylbenzyl alcohol, the benzylic carbon resonates at a downfield position of 65.33 ppm due to the deshielding effect of the electronegative oxygen atom.[3] In contrast, the benzylic carbon in 4-methylbenzyl bromide is found further upfield at 33.7 ppm.[4] This is because bromine, while electronegative, is less so than oxygen and its deshielding effect is less pronounced. In the triazole derivative, the nitrogen atom's influence shifts the benzylic carbon to 54.0 ppm.[5]
-
Methyl Carbon (CH₃): The methyl carbon of the 4-methylbenzyl group consistently appears at approximately 21 ppm across the different derivatives, indicating that the substituent on the benzylic carbon has a minimal effect on its chemical shift.
Analysis of Thiomorpholine Carbons
Thiomorpholine is a six-membered saturated heterocycle containing both nitrogen and sulfur. Its 13C NMR spectrum is relatively simple due to its symmetry.
-
Carbons Adjacent to Nitrogen (C2/C6): The carbons directly bonded to the nitrogen atom are deshielded and typically appear in the range of 47-51 ppm. In unsubstituted thiomorpholine, these carbons resonate at 47.9 ppm.[6] The introduction of an electron-withdrawing 4-nitrophenyl group on the nitrogen atom in 4-(4-nitrophenyl)thiomorpholine causes a downfield shift of these carbons to 50.3 ppm.[7]
-
Carbons Adjacent to Sulfur (C3/C5): The carbons adjacent to the sulfur atom are less deshielded compared to those next to nitrogen and are found further upfield. In thiomorpholine, their chemical shift is 28.3 ppm.[6] In the 4-(4-nitrophenyl) derivative, these carbons experience a slight upfield shift to 25.8 ppm.[7]
Experimental Protocol for Acquiring 13C NMR Spectra
The following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum of a small organic molecule.
1. Sample Preparation:
-
Amount of Sample: For a typical small molecule (MW < 500 g/mol ), dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other common solvents include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated acetone (acetone-d₆), and deuterated methanol (CD₃OD). Ensure the chosen solvent dissolves the sample completely.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Any solid impurities should be filtered out before transferring the solution to the NMR tube.
2. Spectrometer Setup and Data Acquisition:
-
Instrumentation: The data presented in this guide were acquired on spectrometers ranging from 300 to 500 MHz.
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (at): Typically set between 1-3 seconds to ensure good digital resolution.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration. The goal is to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum must be correctly phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline across the spectrum is essential for accurate integration and peak picking.
-
Referencing: The chemical shifts are referenced to the solvent peak or an internal standard like TMS.
Visualizing the Structures and Workflow
The following diagrams illustrate the molecular structures of 4-methylbenzyl alcohol and thiomorpholine with labeled carbon atoms, along with a generalized workflow for 13C NMR analysis.
Caption: Molecular structures of 4-methylbenzyl alcohol and thiomorpholine with carbon numbering.
Caption: A generalized workflow for 13C NMR spectroscopy from sample preparation to structural analysis.
Conclusion
This guide provides a focused comparison of the 13C NMR chemical shifts for 4-methylbenzyl and thiomorpholine moieties, grounded in experimental data. The chemical shifts of the benzylic carbon in the 4-methylbenzyl group are highly dependent on the directly attached substituent, offering valuable structural information. For thiomorpholine, the carbons adjacent to the nitrogen and sulfur atoms exhibit distinct and predictable chemical shift ranges. A thorough understanding of these characteristic chemical shifts, coupled with a robust experimental protocol, empowers researchers to confidently elucidate the structures of novel compounds containing these important chemical scaffolds.
References
-
Biological Magnetic Resonance Bank. (n.d.). 4-methylbenzyl Alcohol (C8H10O). Retrieved from [Link]
-
LibreTexts Chemistry. (2021, October 20). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Thiomorpholine. Retrieved from [Link]
-
Schmalzbauer, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465-2471. [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
Molecules. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]
-
STEM Journal. (2025, September 5). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Molecules. (2020). Synthesis of a New Series of Nitrogen/Sulfur Heterocycles by Linking Four Rings: Indole; 1,2,4-Triazole; Pyridazine; and Quinoxaline. Retrieved from [Link]
-
SpectraBase. (n.d.). Toluene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]
-
AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0171163). Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
Sources
Bioisosteric Evaluation: Morpholine vs. Thiomorpholine in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, the bioisosteric replacement of a morpholine ring with a thiomorpholine ring represents a classic "heavy atom" substitution (Oxygen
This guide provides a data-driven comparison to assist researchers in selecting the appropriate scaffold. The core trade-off: Morpholine offers superior solubility and metabolic stability, whereas thiomorpholine enhances lipophilicity and membrane permeability but introduces a metabolic "soft spot" via S-oxidation.
Part 1: Physicochemical & Structural Divergence
The substitution of oxygen (morpholine) with sulfur (thiomorpholine) alters the electronic and steric environment of the ring. This change impacts the molecule's ability to cross biological membranes (LogP) and interact with the target protein (H-bonding).
Comparative Properties Table
| Property | Morpholine Analog | Thiomorpholine Analog | Impact on Drug Design |
| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger (1.04 Å vs 0.74 Å radius) and more lipophilic. |
| Basicity (pKa) | ~8.36 | ~9.0 | Thiomorpholine is slightly more basic, affecting ionization at physiological pH. |
| Lipophilicity (LogP) | Lower (Hydrophilic) | Higher (Lipophilic) | Thiomorpholine increases permeability but decreases aqueous solubility. |
| H-Bonding | Strong Acceptor | Weak Acceptor | S is a poor H-bond acceptor compared to O; may lose potency if O-interaction is critical. |
| Metabolic Risk | Low (Ring stable) | High (S-oxidation) | Sulfur is prone to oxidation by CYPs and FMOs. |
Expert Insight: The pKa shift is subtle but critical. At physiological pH (7.4), a higher percentage of thiomorpholine will be ionized compared to morpholine. This can paradoxically reduce membrane permeability despite the higher intrinsic lipophilicity of the sulfur atom, depending on the specific local environment.
Part 2: The Metabolic Divide (The Critical Differentiator)
The most significant biological difference lies in metabolism. Morpholine rings are generally robust against oxidative metabolism. In contrast, the sulfur atom in thiomorpholine is a "metabolic handle," susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).
Pathway Visualization: Thiomorpholine S-Oxidation
The following diagram illustrates the sequential oxidation pathway that transforms the lipophilic thiomorpholine into highly polar sulfoxide and sulfone metabolites, potentially altering the drug's pharmacodynamics and excretion profile.
Figure 1: Sequential S-oxidation pathway of thiomorpholine. Note that the sulfoxide intermediate creates a new chiral center, potentially complicating safety profiles due to enantiomeric differences in activity.
Part 3: Case Study – Antitubercular Potency[2]
To demonstrate the biological impact of this switch, we examine a study involving 2-(thiophen-2-yl)dihydroquinoline derivatives designed as antitubercular agents.[1][2] The researchers synthesized matched pairs where the only variable was the terminal amine (morpholine vs. thiomorpholine).
Experimental Data: Activity against M. tuberculosis (H37Rv)[2][3]
| Compound ID | R-Group | MIC (µg/mL) | Interpretation |
| Compound 26a | Morpholine | 1.56 | High potency.[2] The oxygen atom likely participates in a key H-bond interaction or maintains optimal solubility. |
| Compound 26b | Thiomorpholine | 12.5 | Reduced potency (8x lower). The increased bulk of Sulfur or loss of H-bond acceptor capability was detrimental. |
Analysis: In this specific scaffold, the morpholine analog (26a) was superior.[1] The thiomorpholine analog (26b), despite being more lipophilic, lost significant activity. This highlights that "greasing" a molecule with sulfur is not a universal fix; if the morpholine oxygen acts as a hydrogen bond acceptor in the binding pocket (as seen in many kinase inhibitors like PI3K), replacing it with sulfur will kill potency.
(Data Source: Adapted from Srinivas et al., European Journal of Medicinal Chemistry, 2019 [See Ref 1])
Part 4: Experimental Protocol – Microsomal Stability Assay
When evaluating thiomorpholine analogs, you must quantify the rate of S-oxidation early. The Microsomal Stability Assay is the industry standard for this comparison.
Protocol: Comparative Metabolic Stability
Objective: Determine the Intrinsic Clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (or 10 mM NADPH solution).
-
Test Compounds (10 mM DMSO stock).
-
Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).
-
Pre-incubation: Spiking test compounds into the microsomal mix to a final concentration of 1 µM (ensure DMSO < 0.1%). Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to initiate the reaction.
-
Control: Run a parallel incubation replacing NADPH with buffer to check for non-enzymatic degradation.
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quenching Solution (ACN) to precipitate proteins and stop metabolism.
-
Processing: Centrifuge samples at 4,000 rpm for 20 mins at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.
-
Crucial Step for Thiomorpholine: Specifically monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks to confirm S-oxidation mechanism.
-
Calculation:
Plot
Part 5: Strategic Decision Framework
When should you deploy the thiomorpholine bioisostere? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Figure 2: Decision logic for interchanging morpholine and thiomorpholine scaffolds during lead optimization.
References
-
Srinivas, K., et al. (2019).[2] Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.[1][2] European Journal of Medicinal Chemistry, 167, 443-453.
-
Asirvatham, S., et al. (2021).[3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][4][5][6] Journal of Chemical Reviews, 3(4).[4]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Protocol.
-
Kumari, S., et al. (2020). Thiomorpholine: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
Sources
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A Comparative Guide to the UV-Vis Absorption Properties of p-Tolyl Thiomorpholine Compounds
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed examination of the ultraviolet-visible (UV-Vis) absorption properties of p-tolyl thiomorpholine compounds. As a privileged scaffold in medicinal chemistry, understanding the photophysical characteristics of thiomorpholine derivatives is crucial for their development and application.[1][2] This document synthesizes fundamental spectroscopic principles with comparative data to provide a practical resource for researchers in drug discovery and materials science.
The Thiomorpholine Scaffold: Significance and Electronic Profile
Thiomorpholine is a saturated heterocycle that serves as a versatile building block in the synthesis of pharmacologically active agents, with applications ranging from anticancer to antimicrobial and antioxidant therapies.[1][2][3] When incorporated into a larger molecular structure, the thiomorpholine moiety, containing both a secondary amine and a thioether, can significantly influence the compound's solubility, metabolic stability, and receptor-binding affinity.[4]
From a spectroscopic standpoint, the nitrogen and sulfur atoms possess non-bonding (n) electrons. The sulfur atom, in particular, makes the thiomorpholine group an electron-rich and potent electron-donating substituent.[5][6] This electronic character is pivotal in modulating the UV-Vis absorption profile of aromatic systems to which it is attached.
Fundamental Principles of UV-Vis Absorption in Aromatic Thiomorpholines
The UV-Vis absorption spectrum of an organic molecule arises from the promotion of electrons from lower energy occupied orbitals to higher energy unoccupied orbitals.[7] For p-tolyl thiomorpholine, the key electronic transitions are:
-
π → π* Transitions: These high-intensity absorptions occur within the aromatic p-tolyl ring. The benzene chromophore itself has characteristic primary bands below 210 nm and a weaker secondary band around 255-260 nm.[7]
-
n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron from the nitrogen or sulfur heteroatoms into an anti-bonding π* orbital of the aromatic ring. These often appear as shoulders on the main π → π* bands.[7][8][9]
The substitution of the thiomorpholine ring onto the p-tolyl group creates a donor-acceptor system, where the electron-donating thiomorpholine moiety perturbs the electronic energy levels of the aromatic π-system. This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted aromatic ring.[5][7]
Comparative Analysis of UV-Vis Absorption Maxima (λmax)
To contextualize the properties of p-tolyl thiomorpholine, the table below compares its expected absorption maxima with those of its constituent parts and a structurally related compound with an electron-withdrawing group. Data is derived from fundamental spectroscopic principles and published values for analogous compounds.
| Compound | Key Structural Features | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Rationale for Absorption Profile |
| Toluene | Aromatic ring with a weak electron-donating methyl group. | ~207 | ~262 | Represents the fundamental π → π* transitions of the p-tolyl chromophore.[7] |
| Thiomorpholine | Saturated heterocycle with N and S heteroatoms. | < 200 | - | Lacks a π-system; only shows high-energy n → σ* transitions in the far-UV.[7] |
| p-Tolyl Thiomorpholine | Aromatic ring with strong electron-donating thiomorpholine group. | ~230-240 | ~270-285 | The electron-donating thiomorpholine group causes a significant bathochromic shift of the aromatic π → π* bands.[5][6][7] |
| 4-(4-Nitrophenyl)thiomorpholine | Aromatic ring with strong electron-withdrawing nitro group. | ~380 | - | Features a strong intramolecular charge transfer (ICT) band due to the powerful donor (thiomorpholine) and acceptor (nitrophenyl) system, resulting in a major bathochromic shift.[10] |
The Influence of Substituents on Spectral Properties
The electronic nature of substituents on the aromatic ring is a primary determinant of the UV-Vis absorption maxima. This relationship is crucial for designing molecules with specific photophysical properties.
-
Electron-Donating Groups (EDGs): Groups like the methyl on the p-tolyl ring, and more powerfully, the thiomorpholine nitrogen itself, push electron density into the aromatic ring. This raises the energy of the highest occupied molecular orbital (HOMO), decreases the HOMO-LUMO energy gap, and shifts the absorption to a longer wavelength (bathochromic shift).[5][7]
-
Electron-Withdrawing Groups (EWGs): Groups like a nitro (-NO₂) substituent pull electron density from the ring. This stabilizes the lowest unoccupied molecular orbital (LUMO), significantly reducing the HOMO-LUMO gap and causing a pronounced bathochromic shift, often into the visible region.[5][6][11]
The logical flow from structural modification to the resulting spectral shift is illustrated below.
Caption: Relationship between substituent electronics and spectral shifts.
Standardized Protocol for UV-Vis Spectroscopic Measurement
To ensure data integrity and reproducibility, a rigorous and well-documented experimental protocol is essential. The following steps outline a self-validating system for acquiring UV-Vis spectra.
5.1. Materials & Instrumentation
-
Spectrophotometer: Calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade solvent (e.g., acetonitrile, methanol, or dichloromethane). The choice of solvent is critical, as solvatochromic effects can shift λmax.[5][6][11]
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Analyte: Purified p-tolyl thiomorpholine compound.
-
Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.
5.2. Experimental Workflow
-
Stock Solution Preparation: Accurately weigh a precise amount of the analyte (e.g., 5.0 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 50.0 mL) to create a stock solution of known concentration.
-
Preparation of Dilutions: Perform serial dilutions of the stock solution to prepare a series of 4-5 standards with concentrations spanning the expected linear range of the instrument (typically absorbance values between 0.1 and 1.0).
-
Instrument Initialization: Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to stabilize for at least 30 minutes.
-
Baseline Correction: Fill both the reference and sample cuvettes with the spectroscopic grade solvent. Place them in the instrument and perform a baseline scan across the desired wavelength range (e.g., 200-500 nm) to zero the instrument.
-
Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette twice with the solution to be measured, then fill it and place it in the sample holder. Run the spectral scan.
-
Data Recording: Record the full spectrum and note the absorbance value at the wavelength of maximum absorption (λmax).
-
Linearity Check: Repeat the measurement for all prepared standards. Plot absorbance vs. concentration to generate a Beer-Lambert plot. The linearity of this plot (R² > 0.99) validates the measurements and allows for the calculation of the molar absorptivity coefficient (ε).
5.3. Workflow Diagram
Caption: Standard workflow for quantitative UV-Vis analysis.
Conclusion
The UV-Vis absorption properties of p-tolyl thiomorpholine are primarily defined by the π → π* transitions of the p-tolyl chromophore, which are significantly modulated by the strong electron-donating character of the thiomorpholine ring. This interaction results in a predictable bathochromic shift relative to unsubstituted toluene. The precise λmax and molar absorptivity are sensitive to the solvent environment and can be further tuned by introducing other substituents onto the aromatic ring. Adherence to a standardized experimental protocol is paramount for obtaining high-quality, comparable data, which is fundamental for applications in quantitative analysis, reaction monitoring, and the rational design of novel therapeutic agents and functional materials.
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- Chandrasekaran, I., & Sarveswari, S. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones.
- Chandrasekaran, I., & Sarveswari, S. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Royal Society of Chemistry.
- UV-Vis Spectroscopy. (n.d.). Course Hero.
- How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016).
- Zobel, H. P., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
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- Khan, I. A., & Ibrar, A. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Drug Delivery and Therapeutics.
- Gonciarz, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - PMC.
- Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (2016). ARC Journals.
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A Guide to Elemental Analysis: Distinguishing C₁₂H₁₇NO and C₁₂H₁₇NS in Pharmaceutical Development
In the landscape of drug discovery and development, the precise characterization of synthesized compounds is a cornerstone of ensuring safety, efficacy, and intellectual property. Among the foundational analytical techniques, elemental analysis provides a critical quantitative measure of a compound's elemental makeup, serving as a primary validation of its chemical formula and purity.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of the elemental analysis of two closely related molecular formulas: C₁₂H₁₇NO and its sulfur-containing analogue, C₁₂H₁₇NS.
This comparison is framed within a common scenario in medicinal chemistry: the bioisosteric replacement of an oxygen atom with a sulfur atom. This strategy is often employed to modulate a drug candidate's metabolic stability, receptor-binding affinity, or pharmacokinetic properties. Here, we will explore not just the "what" of the elemental composition, but the "why" behind the analytical necessity of distinguishing these two entities.
The Principle of Bioisosterism: A Rationale for Synthesis
The decision to synthesize a thio-analogue (C₁₂H₁₇NS) of a parent oxygen-containing compound (C₁₂H₁₇NO) is a deliberate strategic choice in drug design. Oxygen and sulfur are in the same group of the periodic table and share valence shell similarities, yet the larger atomic radius and lower electronegativity of sulfur can lead to significant changes in the molecule's biological activity. For instance, replacing a ketone with a thioketone, or an amide with a thioamide, can alter hydrogen bonding capabilities, resistance to hydrolysis, and overall lipophilicity.
Elemental analysis is the first and most direct method to confirm the success of such a synthetic transformation. It provides quantitative proof that the target heteroatom has been incorporated into the molecular scaffold.
Theoretical Elemental Composition: A Quantitative Comparison
The theoretical elemental composition is calculated by dividing the total mass of each element in the formula by the total molecular weight of the compound, then multiplying by 100.[4][5] This provides a precise percentage for each element that should be present in a pure sample.
Atomic Masses Used for Calculation:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.065 u
Below is a summary of the calculated theoretical elemental compositions for C₁₂H₁₇NO and C₁₂H₁₇NS.
| Element | C₁₂H₁₇NO (e.g., DEET) | C₁₂H₁₇NS (Thio-analogue) |
| Molecular Weight | 191.27 g/mol | 207.33 g/mol |
| Carbon (%C) | 75.35% | 69.51% |
| Hydrogen (%H) | 8.96% | 8.26% |
| Nitrogen (%N) | 7.32% | 6.75% |
| Oxygen (%O) | 8.36% | 0.00% |
| Sulfur (%S) | 0.00% | 15.47% |
This table clearly illustrates the distinct analytical signatures of the two compounds. The most telling indicators of a successful synthesis of the C₁₂H₁₇NS analogue are the complete disappearance of the oxygen percentage and the appearance of a significant sulfur percentage (approximately 15.47%). Even small deviations from these theoretical values in an experimental result can indicate the presence of impurities, residual starting material, or incomplete reaction.
Experimental Verification: CHNS Combustion Analysis
The most common method for determining the elemental composition of organic compounds is automated CHNS analysis, which is based on the high-temperature combustion of the sample.[6][7][8]
Experimental Workflow
The workflow for elemental analysis is a self-validating system designed for precision and accuracy.[2]
Caption: Workflow of CHNS Elemental Analysis.
Step-by-Step Experimental Protocol
The following protocol outlines a typical procedure for CHNS elemental analysis.
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector (TCD) response.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the dried test compound (C₁₂H₁₇NO or C₁₂H₁₇NS) into a small tin container using a microbalance.[6] The exact weight must be recorded with high precision as it is fundamental to the final calculation.
-
Fold the tin container to encapsulate the sample, ensuring no sample is lost.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the CHNS analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically around 900-1000°C) with a constant stream of pure oxygen.[7]
-
The sample undergoes rapid and complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to various nitrogen oxides (NOx), and sulfur to SO₂.
-
The resulting gas mixture is swept by a helium carrier gas through a reduction tube containing heated copper, which converts the NOx to N₂ gas.
-
The mixture of CO₂, H₂O, N₂, and SO₂ then passes through a gas chromatography (GC) column, which separates the individual gases based on their chemical properties.
-
As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas, generating a signal proportional to the concentration of the eluted gas.
-
-
Data Analysis:
-
The instrument's software integrates the peaks corresponding to each gas.
-
Using the sample weight and the calibration data, the software calculates the mass percentage of C, H, N, and S in the original sample.
-
Interpreting the Results: A Tale of Two Molecules
For the C₁₂H₁₇NO compound, the experimental results should closely match the theoretical values of ~75.35% C, 8.96% H, and 7.32% N. A separate analysis is typically required for oxygen determination, which involves pyrolysis in the absence of oxygen to form carbon monoxide.
For the C₁₂H₁₇NS compound, the results should align with ~69.51% C, 8.26% H, 6.75% N, and a crucial 15.47% S. The absence of a significant sulfur peak and the presence of oxygen would indicate that the synthetic conversion was unsuccessful. The purity of the compound is generally considered acceptable if the experimental values are within ±0.4% of the theoretical values.
Conclusion
Elemental analysis is an indispensable tool in the chemical and pharmaceutical sciences.[2][9] When comparing two closely related molecules like C₁₂H₁₇NO and C₁₂H₁₇NS, it provides unambiguous, quantitative data to confirm molecular identity and purity. In the context of drug development, where a subtle change like an oxygen-for-sulfur substitution can have profound biological consequences, the certainty provided by elemental analysis is not just a matter of analytical chemistry—it is a fundamental requirement for advancing a potential therapeutic agent through the development pipeline.
References
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Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
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AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?. Retrieved from [Link]
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NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (2025, November 28). C12H17NO2. Retrieved from [Link]
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Wikipedia. (2025, October 31). C12H17NO. Retrieved from [Link]
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MOLBASE. (n.d.). C12H17NO - Molecular Formula. Retrieved from [Link]
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PubChem. (n.d.). Pentalamide. Retrieved from [Link]
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PubChem. (n.d.). Mexedrone. Retrieved from [Link]
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Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
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PubChem. (n.d.). Butylacetanilide. Retrieved from [Link]
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VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
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University of Padua. (2024, June 21). Elemental Analysis. Retrieved from [Link]
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PubChem. (n.d.). Isopentedrone. Retrieved from [Link]
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Study.com. (2021, July 14). How to Perform an Elemental Analysis of Binary Compounds. Retrieved from [Link]
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WebQC.org. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-Methylbenzyl)thiomorpholine
In the landscape of modern research and drug development, the lifecycle of a chemical intermediate like 4-(4-Methylbenzyl)thiomorpholine does not end upon its final reaction. Its journey concludes with safe, responsible, and compliant disposal. Mishandling chemical waste not only poses immediate safety risks within the laboratory but also carries significant environmental and regulatory consequences.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Methylbenzyl)thiomorpholine, designed for the discerning scientist who prioritizes safety and procedural integrity. Our goal is to equip you with the knowledge to manage this compound's disposal with the same precision you apply to your research.
Understanding the Compound: A Risk-Based Approach to Disposal
A specific Safety Data Sheet (SDS) for 4-(4-Methylbenzyl)thiomorpholine is not widely available in public databases.[3][4] Therefore, a prudent approach to its handling and disposal involves assessing the risks associated with its structural components: the thiomorpholine heterocycle and the substituted benzyl group.
-
Thiomorpholine Moiety: Thiomorpholine and its parent compound, morpholine, are classified as skin and eye irritants, and can be harmful if inhaled or swallowed.[5][6][7] The presence of sulfur and nitrogen atoms means that combustion can produce toxic oxides of nitrogen (NOx) and sulfur (SOx).[5]
-
Benzyl Group: Substituted benzyl compounds can vary in toxicity. Benzyl chloride, for example, is an acutely toxic, P-listed hazardous waste.[8][9] While 4-(4-Methylbenzyl)thiomorpholine is not expected to be as reactive as benzyl chloride, the benzyl group still classifies it as a persistent organic chemical that should not be released into the environment.[10][11]
Given this analysis, 4-(4-Methylbenzyl)thiomorpholine must be treated as hazardous chemical waste . It must never be disposed of down the sewer system or in regular trash.[1][2][12]
Core Disposal Protocol: From Bench to Manifest
This protocol ensures that 4-(4-Methylbenzyl)thiomorpholine waste is handled safely at the point of generation and remains secure until its final destruction by a licensed facility.
1. Waste Segregation and Containerization:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container for 4-(4-Methylbenzyl)thiomorpholine and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats, contaminated silica gel). Never mix incompatible wastes.[12][13] For instance, do not mix this organic waste with strong oxidizing acids.[13]
-
Container Selection: The waste container must be chemically compatible with the compound. A high-density polyethylene (HDPE) container with a secure, leak-proof screw cap is an appropriate choice.[1] The container should be free from damage and deterioration.[1]
-
Proper Labeling (The Cornerstone of Compliance): As soon as the first drop of waste is added, the container must be labeled. The Environmental Protection Agency (EPA) mandates that labels include:[14]
-
The words "Hazardous Waste"
-
The full chemical name: "4-(4-Methylbenzyl)thiomorpholine"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
2. In-Lab Accumulation and Storage:
-
Personal Protective Equipment (PPE): When handling the waste, always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[11]
-
Point of Generation: All waste transfers must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.[5] According to the National Research Council, waste should be accumulated at or near its point of generation, under the control of laboratory personnel.[1] This is often referred to as a Satellite Accumulation Area (SAA).[14][15]
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[2][12] Store the container in a designated, well-ventilated area, and always use secondary containment (such as a larger, chemically-resistant bin) to contain any potential leaks.[12] Store hazardous chemicals and waste below eye level.[13][16]
3. Final Disposal by Certified Professionals:
-
Scheduling Pickup: Do not accumulate more than 10 gallons of hazardous waste in your lab.[12] Once the container is full (leaving at least 10% headspace is good practice) or your project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Incineration: The standard and most effective disposal method for this type of organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] This process ensures the complete thermal destruction of the molecule.
Visualizing the Disposal Workflow
The following diagram outlines the logical flow and critical control points for the compliant disposal of 4-(4-Methylbenzyl)thiomorpholine.
Caption: Compliant waste disposal workflow for 4-(4-Methylbenzyl)thiomorpholine.
Key Protocol Specifications
This table summarizes the critical equipment and labeling requirements for this protocol, providing a quick reference for laboratory setup.
| Parameter | Specification | Rationale & Authoritative Source |
| Primary Container | Sturdy, leak-proof, chemically-resistant material (e.g., HDPE) with a secure screw cap. | To ensure chemical compatibility and prevent leaks or spills.[1][12] |
| Secondary Containment | A tray or bin large enough to hold the entire contents of the primary container, made of a compatible material. | To contain spills and leaks, preventing environmental contamination and personnel exposure.[1][12] |
| Waste Label | Must include: "Hazardous Waste," the full chemical name, and a description of the primary hazards (e.g., Toxic, Irritant). | Required by the EPA's Resource Conservation and Recovery Act (RCRA) for clear communication and regulatory compliance.[1][14] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles (ANSI Z87.1 compliant), and a laboratory coat. | To protect personnel from dermal, ocular, and clothing contamination during handling.[5][13] |
| Handling Location | All transfers and handling of open containers must occur within a certified chemical fume hood. | To minimize the risk of inhalation exposure to potentially harmful vapors or aerosols.[5][16] |
A Self-Validating System for Trust and Compliance
This protocol is designed as a self-validating system. Each step logically flows into the next, creating a chain of custody that ensures safety and compliance. Proper labeling prevents accidental misuse by other lab members. Segregation avoids dangerous reactions. The use of secondary containment provides a failsafe against spills. Finally, engaging your institution's EHS department guarantees that the waste is managed and disposed of according to all local, state, and federal regulations, protecting both you and your institution from liability.[1][15]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(4-Methylbenzyl)thiomorpholine
Executive Summary & Chemical Context
As researchers, we often treat catalog reagents as static commodities. However, 4-(4-Methylbenzyl)thiomorpholine represents a specific class of heterocycles—thiomorpholines—that requires a nuanced safety approach. This compound is a bifunctional scaffold containing both a secondary amine derivative and a thioether linkage.
Why this matters:
-
The Amine Factor: Like most N-substituted heterocycles, this compound exhibits basicity. It can form salts with acids and may react exothermically with strong oxidizers.
-
The Sulfur Factor: The thioether moiety introduces susceptibility to oxidation (forming sulfoxides/sulfones) and potential olfactory fatigue.
-
The "Research Chemical" Gap: Unlike bulk industrial solvents, specific toxicological data (LD50, sensitization rates) for this specific benzyl derivative is often limited. Therefore, we must apply Universal Precautionary Principles , treating it as a potential irritant and sensitizer.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of potential injury.
| Hazard Class | GHS Classification (Predicted/Analog) | Mechanism of Action |
| Skin Irritation | Category 2 (H315) | Lipophilic benzyl group facilitates dermal absorption; amine functionality disrupts skin pH and lipid barriers. |
| Eye Irritation | Category 2A (H319) | Basic nature of the amine can cause immediate, severe irritation and potential corneal opacity if untreated. |
| Respiratory | STOT SE 3 (H335) | Dust or aerosol inhalation triggers mucosal inflammation. |
| Reactivity | N/A | Incompatible with: Strong oxidizing agents (e.g., H₂O₂, KMnO₄) and acid chlorides. |
Scientist's Note: Do not rely solely on the lack of a "Skull and Crossbones" symbol. Many thiomorpholine derivatives are sensitizers. Repeated exposure without symptoms can lead to sudden, severe allergic reactions later.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system. If you cannot meet the "Primary Control" requirement, the operation must halt.
| Body Zone | PPE Requirement | Technical Rationale (The "Why") |
| Hand Protection | Nitrile (0.11 mm min) (Double-gloving recommended) | Latex is permeable to many organic solvents used in synthesis (e.g., DCM). Nitrile offers superior resistance to amines and incidental solvent splash. |
| Eye Protection | Chemical Splash Goggles (Not just safety glasses) | Standard glasses allow vapors/dust to bypass the side shields. Goggles seal the ocular cavity against basic dusts and splashes.[1] |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Engineering controls are superior to respirators. The hood captures volatile amine odors and prevents powder aerosolization. |
| Body Defense | Lab Coat (100% Cotton or Nomex) | Synthetic blends (polyester) can melt into the skin if a fire occurs (e.g., solvent ignition). Cotton chars/burns but does not melt. |
Operational Workflow: From Storage to Synthesis
Phase A: Storage & Stability[2][3]
-
Condition: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The thioether group is prone to slow oxidation in air, which degrades purity.
-
Segregation: Keep away from oxidizers and strong acids.
Phase B: Weighing & Transfer Protocol
Objective: Prevent static discharge and aerosolization.
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation from introducing water, which can cause hydrolysis or clumping.
-
Static Control: If the substance is a dry powder, use an anti-static gun or ionizer bar inside the balance enclosure. Thiomorpholine salts can be "fly-away" powders.
-
The "Clean Zone" Technique:
-
Place a secondary containment tray inside the fume hood.
-
Perform all weighing and solvent addition inside this tray.
-
Why? If you spill, you contaminate the tray, not the entire hood floor.
-
Phase C: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly.
-
Exotherm Check: If reacting with acid chlorides or anhydrides, expect an exotherm. Cool the reaction vessel to 0°C prior to addition.
-
Quenching: Neutralize waste streams before disposal. Do not mix directly with concentrated nitric acid waste (risk of violent oxidation).
Emergency Response & Signaling Pathways
The following diagram illustrates the decision logic for handling spills and exposure events.
Figure 1: Decision logic for exposure response and spill mitigation. Note the critical threshold for evacuation versus local cleanup.
Disposal & Environmental Stewardship
Disposal is the final step of the experiment. Improper disposal of amines is a leading cause of regulatory fines and environmental toxicity.
-
Waste Stream: Segregate into "Organic - Non-Halogenated" (unless halogenated solvents like DCM were used).
-
Labeling: Clearly mark the tag with "4-(4-Methylbenzyl)thiomorpholine".
-
Deactivation: If you have residual bulk material, do not flush down the drain.[2] This compound is toxic to aquatic life (due to the amine). It must be incinerated by a licensed waste handler.
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[3] United States Department of Labor. [Link]
-
National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] The National Academies Press.[4] [Link]
-
PubChem. (n.d.). Compound Summary for Thiomorpholine Derivatives (General Safety Profile). National Library of Medicine. [Link]
Sources
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. nugentec.com [nugentec.com]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.com.sg]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
